molecular formula C12H8ClFO B8473490 2-Chloro-4'-fluorobiphenyl-4-ol

2-Chloro-4'-fluorobiphenyl-4-ol

Cat. No.: B8473490
M. Wt: 222.64 g/mol
InChI Key: VMQAIQKCVCPKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4'-fluorobiphenyl-4-ol is a fluorinated biphenyl derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound combines a phenol group with halogen substituents (chloro and fluoro) on a biphenyl scaffold, making it a versatile building block for the development of more complex molecules. Its structure is particularly significant in medicinal chemistry for constructing candidate drugs targeting various diseases, and in material science for creating novel organic frameworks. Researchers utilize this chemical as a precursor in Suzuki-Miyaura cross-coupling reactions, etherification, and other transformations to generate libraries of compounds for high-throughput screening. The presence of both chlorine and fluorine atoms allows for selective functionalization, enabling systematic structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not manufactured or tested according to standards for human consumption and must be handled by qualified professionals with appropriate safety protocols.

Properties

Molecular Formula

C12H8ClFO

Molecular Weight

222.64 g/mol

IUPAC Name

3-chloro-4-(4-fluorophenyl)phenol

InChI

InChI=1S/C12H8ClFO/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,15H

InChI Key

VMQAIQKCVCPKEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)F

Origin of Product

United States

Foundational & Exploratory

2-Chloro-4'-fluorobiphenyl-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of 2-Chloro-4'-fluorobiphenyl-4-ol . This document is structured for researchers and drug development professionals, focusing on actionable synthetic protocols and structure-activity relationships (SAR).

Structural Analysis, Synthesis, and Pharmacophore Profiling

Executive Summary

2-Chloro-4'-fluorobiphenyl-4-ol is a halogenated biaryl scaffold characterized by a biphenyl core substituted with a hydroxyl group, a chlorine atom, and a fluorine atom. It belongs to the class of halogenated biphenyl-4-ols , which are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal derivatives, and agrochemical fungicides (SDHI class).

The molecule exhibits a unique balance of lipophilicity and hydrogen-bond donating capability, making it a valuable probe for protein-ligand interaction studies, particularly in hydrophobic pockets containing polar residues (e.g., COX-1/COX-2 active sites).

Chemical Identity & Structural Analysis[1][2]

The precise structural definition is critical for synthetic planning. The IUPAC numbering assigns the bridgehead carbons as C1 and C1'.

AttributeDetail
Chemical Name 2-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol
Common Synonyms 3-Chloro-4-(4-fluorophenyl)phenol; 2-Chloro-4'-fluoro-4-hydroxybiphenyl
Molecular Formula C₁₂H₈ClFO
Molecular Weight 222.64 g/mol
SMILES Oc1cc(Cl)c(cc1)-c2ccc(F)cc2
InChI Key (Predicted) Structure-dependent hash
Core Scaffold Biphenyl (Biaryl)
Key Substituents Hydroxyl (-OH) at C4; Chlorine (-Cl) at C2; Fluorine (-F) at C4'
3D Conformational Analysis

The biphenyl core is not planar due to steric repulsion between the ortho-chlorine at C2 and the protons at C2'/C6'. This forces the two phenyl rings into a twisted conformation (dihedral angle ~40–60°), which is critical for binding selectivity. The C4'-Fluorine acts as a bioisostere for hydrogen but blocks metabolic oxidation at the para-position, enhancing metabolic stability.

Physicochemical Properties

Data estimated based on substituent contributions and structural analogs (Diflunisal/Flurbiprofen metabolites).[1]

PropertyValue (Approx.)Significance
LogP (Octanol/Water) 3.8 – 4.2Highly lipophilic; suggests good membrane permeability but poor aqueous solubility.
pKa (Acidic) 8.9 – 9.3The meta-chlorine (relative to OH) exerts an inductive electron-withdrawing effect, making the phenol slightly more acidic than unsubstituted biphenyl-4-ol (pKa ~9.6).
Polar Surface Area (PSA) ~20.2 ŲDominated by the phenolic hydroxyl; indicates potential for BBB penetration.
Solubility < 0.1 mg/mL (Water)Soluble in DMSO, Ethanol, DCM, and Ethyl Acetate.
Melting Point 145 – 155 °CHigh crystallinity expected due to intermolecular H-bonding (Phenol-Phenol) and pi-stacking.
Synthetic Pathways

The most robust method for constructing the unsymmetrical biaryl core is the Suzuki-Miyaura Cross-Coupling . This protocol minimizes homocoupling byproducts and tolerates the free phenol (if bases are carefully selected) or requires a transient protection strategy.

Protocol: Palladium-Catalyzed Suzuki Coupling

Target Transformation: Coupling of 4-Bromo-3-chlorophenol with 4-Fluorophenylboronic acid.

Reagents:

  • Aryl Halide: 4-Bromo-3-chlorophenol (1.0 eq)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for faster rates)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-chlorophenol (10 mmol) and 4-Fluorophenylboronic acid (12 mmol) in degassed 1,4-Dioxane (40 mL).

  • Activation: Add the aqueous solution of K₂CO₃ (30 mmol in 10 mL water). Sparge with Nitrogen/Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalysis: Add Pd(dppf)Cl₂ (0.3 mmol).

  • Reaction: Heat the mixture to 85–90°C under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Visualization: Synthetic Workflow

Synthesis Start1 4-Bromo-3-chlorophenol (Aryl Halide) Cat Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start1->Cat Start2 4-Fluorophenylboronic Acid (Boronic Acid) Start2->Cat Intermediate Pd(II) Complex (Oxidative Addition) Cat->Intermediate 85°C, 12h Product 2-Chloro-4'-fluorobiphenyl-4-ol (Target) Intermediate->Product Reductive Elimination Workup Acidic Workup (pH 4) Silica Purification Product->Workup

Caption: Suzuki-Miyaura coupling pathway utilizing a palladium catalyst to form the biaryl C-C bond.

Biological Relevance & Applications[1][3][12]
A. Pharmacophore in Drug Discovery

This molecule serves as a "privileged structure" in medicinal chemistry.

  • NSAID Metabolites/Analogs: The structure closely resembles the active metabolites of Flurbiprofen and Diflunisal . The fluorine atom at the 4'-position blocks metabolic hydroxylation (a common clearance pathway for biphenyls), potentially extending half-life.

  • COX Inhibition: The biphenyl core fits into the hydrophobic channel of Cyclooxygenase (COX) enzymes. The phenolic -OH can hydrogen bond with Tyr385 or Ser530 in the COX active site.

  • Thyromimetics: Halogenated biphenylols can mimic thyroid hormones (T3/T4), acting as agonists or antagonists at thyroid receptors due to the steric bulk of the chlorine and fluorine mimicking iodine.

B. Agrochemical Fungicides

The 2-chloro-4'-fluorobiphenyl motif is a substructure found in Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid (though Boscalid uses a pyridine-amide linker). This specific phenol can be used to synthesize novel biphenyl-amide fungicides targeting fungal respiration.

Visualization: Potential Mode of Action (COX Enzyme Interaction)

MOA Ligand 2-Chloro-4'-fluorobiphenyl-4-ol Hydrophobic Hydrophobic Channel (COX Active Site) Ligand->Hydrophobic Biphenyl Core (Van der Waals) HBond H-Bonding (Tyr385 / Ser530) Ligand->HBond Phenolic -OH (Donor) Effect Inhibition of Prostaglandin Synthesis Hydrophobic->Effect HBond->Effect

Caption: Hypothetical binding mode within the COX enzyme active site, highlighting hydrophobic and polar interactions.

Analytical Characterization Standards

To validate the synthesis of 2-Chloro-4'-fluorobiphenyl-4-ol, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.0 (s, 1H, -OH).
      
    • 
       7.50–7.40 (m, 2H, Ring B AA'BB' system).
      
    • 
       7.30–7.20 (m, 2H, Ring B AA'BB' system).
      
    • 
       7.25 (d, 1H, Ring A H-6).
      
    • 
       6.95 (d, 1H, Ring A H-3).
      
    • 
       6.80 (dd, 1H, Ring A H-5).
      
    • Note: The Chlorine at C2 causes a downfield shift of the H-3 proton and affects the splitting pattern of Ring A.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ peak at m/z 221.0.

    • Characteristic Chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of 3:1).

Safety and Handling (SDS Summary)
  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Potential aquatic toxicity due to lipophilic halogenated nature.

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at 2–8°C under inert gas (Argon) to prevent slow oxidation of the phenol ring.

References
  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pharmacology of Halogenated Biphenyls (Diflunisal/Flurbiprofen)

    • Davies, N. M. (1998). Clinical Pharmacokinetics of Flurbiprofen and its Enantiomers. Clinical Pharmacokinetics, 34, 101–120. Link

    • Nuñez, S., et al. (2016). Flurbiprofen: A biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer.[2] European Journal of Medicinal Chemistry. Link

  • Synthesis of Halogenated Phenols

    • Lott, N., et al. (2018). Synthesis of unsymmetrical biaryls via Suzuki-Miyaura coupling. Organic Syntheses, 95, 366-383. Link

  • Agrochemical SDHI Scaffolds

    • Rheinheimer, J., et al. (2008). The structure-activity relationships of SDHI fungicides. Modern Crop Protection Compounds. Link

Sources

An In-depth Technical Guide to the pKa Values of Chloro-Fluoro-Substituted Hydroxybiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For the class of chloro-fluoro-substituted hydroxybiphenyls, which are scaffolds of interest in medicinal chemistry, understanding the pKa of the hydroxyl group is paramount for predicting their behavior in physiological environments and for designing molecules with optimal pharmacokinetic properties. This guide provides a comprehensive overview of the theoretical principles governing the acidity of these compounds, detailed experimental and computational methodologies for pKa determination, and an expert analysis of the structure-activity relationships (SAR) conferred by chloro and fluoro substitutions.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule, dictated by its pKa and the pH of the surrounding medium, is a key determinant of its therapeutic efficacy. For a compound to be effective, it must navigate a series of biological membranes to reach its target. The pKa value influences a molecule's lipophilicity and solubility; for instance, basic compounds with a pKa ≥ 7.4 will be charged at physiological pH, which can affect their ability to cross biological membranes like the blood-brain barrier. Consequently, the precise determination and prediction of pKa are indispensable activities in the early stages of drug discovery.

Hydroxybiphenyls and their halogenated derivatives represent a class of compounds with significant biological activities. The acidity of the phenolic hydroxyl group is a central feature of their molecular profile. The introduction of chloro and fluoro substituents onto the biphenyl rings allows for the fine-tuning of this acidity, alongside other properties such as metabolic stability and binding affinity to target proteins. This guide will delve into the nuances of how these halogen substitutions modulate the pKa of hydroxybiphenyls.

Theoretical Framework: The Influence of Chloro and Fluoro Substituents on Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Substituents on the aromatic ring can significantly alter the pKa by either stabilizing or destabilizing this anion through a combination of inductive and resonance effects.

Inductive Effects

The inductive effect is the transmission of charge through sigma bonds. Both chlorine and fluorine are highly electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the phenoxide oxygen, dispersing the negative charge and thereby stabilizing the anion. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.

The strength of the inductive effect is dependent on the electronegativity of the halogen and its distance from the hydroxyl group. Fluorine is more electronegative than chlorine, and thus its inductive effect is stronger. Consequently, for substituents at the same position, a fluoro group will generally lead to a greater decrease in pKa than a chloro group, assuming the inductive effect is the dominant factor. The effect diminishes with increasing distance from the hydroxyl group.

Resonance Effects

Resonance effects involve the delocalization of electrons through the pi system of the aromatic ring. Halogens possess lone pairs of electrons that can be donated into the ring, a phenomenon known as the +R effect. This electron donation destabilizes the phenoxide anion by increasing the electron density on the oxygen atom.

However, the extent of the +R effect varies between fluorine and chlorine. The 2p orbital of fluorine can overlap more effectively with the 2p orbital of the carbon atom in the benzene ring compared to the 3p orbital of chlorine. This results in a more significant +R effect for fluorine.

The Interplay of Inductive and Resonance Effects

For halogens, the -I effect is generally considered to be dominant over the +R effect. This is why halophenols are typically more acidic than phenol itself. However, the balance between these two opposing effects is subtle and can lead to non-intuitive trends. For instance, in the case of para-substituted phenols, p-chlorophenol is more acidic than p-fluorophenol. This is because the much stronger +R effect of fluorine counteracts its stronger -I effect to a greater extent than in the case of chlorine.

The position of the substituent also plays a crucial role. At the meta position, the resonance effect is minimal, and the acid-strengthening -I effect dominates. At the ortho and para positions, both effects are at play.

Methodologies for pKa Determination

The determination of pKa values can be approached through both experimental and computational methods.

Experimental Determination

Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated pH meter. The pKa is determined from the midpoint of the buffer region on the titration curve, where the pH is equal to the pKa.

Step-by-Step Protocol for Potentiometric Titration

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a known quantity of the chloro-fluoro-substituted hydroxybiphenyl in a suitable solvent (e.g., water, or a co-solvent like methanol for sparingly soluble compounds) to a concentration of at least 10⁻⁴ M. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.

  • Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate with a standardized solution of 0.1 M NaOH or 0.1 M HCl, recording the pH at regular intervals after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Causality Behind Experimental Choices

  • High Concentration: A sufficiently high concentration of the analyte is necessary to observe a clear inflection point in the titration curve.

  • Constant Ionic Strength: This minimizes changes in the activity coefficients of the ions during the titration, ensuring that the measured potential changes are primarily due to changes in the hydrogen ion concentration.

  • Nitrogen Purge: Carbon dioxide from the atmosphere can dissolve in the solution to form carbonic acid, which would react with the titrant and introduce errors in the determination of the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Analyte Solution (≥10⁻⁴ M, constant ionic strength) Calibrate->Prepare_Sample Purge Purge with Nitrogen Prepare_Sample->Purge Titrate Titrate with Standardized Acid or Base Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum as a function of pH. A series of UV-Vis spectra are recorded in buffer solutions of varying pH.

Step-by-Step Protocol for UV-Vis Spectrophotometry

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the analyte.

  • Sample Preparation: Prepare a stock solution of the chloro-fluoro-substituted hydroxybiphenyl in a suitable solvent (e.g., DMSO). Add a small, constant amount of the stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range (e.g., 230-500 nm).

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa corresponds to the inflection point of the resulting sigmoidal curve. Alternatively, the data can be linearized using the Henderson-Hasselbalch equation.

Causality Behind Experimental Choices

  • Chromophore Requirement: The method relies on the change in the electronic structure of the molecule upon protonation/deprotonation, which must result in a measurable change in light absorption.

  • Constant Analyte Concentration: Keeping the total concentration of the analyte constant across all buffer solutions is crucial to ensure that changes in absorbance are solely due to changes in the ionization state.

  • 96-Well Plate Format: This allows for higher throughput determination of pKa values for multiple compounds simultaneously.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prepare_Buffers Prepare Buffers of Varying pH Prepare_Sample Prepare Analyte Solutions in Buffers Prepare_Buffers->Prepare_Sample Acquire_Spectra Acquire UV-Vis Spectra Prepare_Sample->Acquire_Spectra Plot Plot Absorbance vs. pH Acquire_Spectra->Plot Determine_pKa Determine pKa from Sigmoidal Fit Plot->Determine_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction

In silico methods are valuable tools for predicting pKa values, especially for novel compounds where experimental determination is not yet feasible. These methods often employ quantum mechanical calculations to determine the Gibbs free energy change of the deprotonation reaction.

Various computational strategies exist, including those based on density functional theory (DFT) and continuum solvation models. For substituted phenols, accurate predictions have been achieved using methods that incorporate explicit water molecules in the calculations to better model the solvation of the phenoxide anion. The accuracy of these predictions can be high, with mean absolute errors of less than 0.4 pKa units reported in some studies.

Structure-Activity Relationships and Expected pKa Trends

Substitution PatternExpected Effect on pKaRationale
Increasing Number of Substituents DecreaseThe cumulative electron-withdrawing inductive effect of multiple chloro and/or fluoro groups will increasingly stabilize the phenoxide anion.
Fluoro vs. Chloro (same position) Fluoro generally leads to a lower pKa, except at the para positionFluorine's stronger -I effect dominates, but its stronger +R effect can be significant at the para position, making the chloro-substituted analog more acidic.
Positional Isomers (ortho, meta, para) ortho > meta > para (in terms of acidity)The -I effect is strongest at the ortho position due to proximity. The meta position is primarily influenced by the -I effect. The para position

Navigating the Bioactive Landscape of 2-Chloro-4'-Fluorobiphenyl Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activities of 2-chloro-4'-fluorobiphenyl derivatives, a class of halogenated aromatic compounds with significant potential in medicinal chemistry. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed protocols for their evaluation, empowering researchers to unlock their therapeutic promise. The presence of chlorine and fluorine atoms on the biphenyl scaffold can significantly influence the molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

Section 1: Understanding the Core Biological Activities

Derivatives of 2-chloro-4'-fluorobiphenyl are anticipated to exhibit a range of biological effects, primarily centered around cytotoxicity, enzyme modulation, and receptor interactions. These activities are largely dictated by the specific substitution patterns on the biphenyl rings.

Cytotoxic Effects: A Double-Edged Sword

Biphenyl derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[2][3] The underlying mechanisms are often multifaceted and can include:

  • Metabolic Activation: The biphenyl core can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives.[4][5] These metabolites, particularly those with hydroxyl groups at the para- or meta-positions, can be more reactive and genotoxic than the parent compound, leading to oxidative DNA damage.[4][6]

  • Induction of Oxidative Stress: Some biphenyl compounds can disrupt cellular homeostasis by increasing intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4]

  • Mitochondrial Impairment: Biphenyl derivatives can interfere with mitochondrial function, specifically oxidative phosphorylation, resulting in a rapid depletion of intracellular ATP and triggering apoptosis.[4][6]

The strategic placement of substituents on the biphenyl rings can modulate this cytotoxicity. For instance, the introduction of bulky groups can influence the torsional angle between the phenyl rings, which may play a role in their interaction with biological targets and subsequent cytotoxic response.[3]

Enzyme Inhibition and Induction: Modulating Cellular Machinery

Halogenated biphenyls are known to interact with various enzyme systems.[7] Understanding these interactions is crucial for developing selective therapeutic agents.

  • Enzyme Induction: Polychlorinated biphenyls (PCBs) can induce the expression of microsomal mixed-function oxygenases, such as cytochrome P450s. This induction is often mediated through interaction with the aryl hydrocarbon receptor (AhR).[7] The planarity of the biphenyl rings, which is influenced by the presence or absence of ortho-substituents, is a key determinant for AhR binding and subsequent enzyme induction.[7]

  • Enzyme Inhibition: Specific biphenyl derivatives have been identified as potent inhibitors of various enzymes. For example, biphenyl amide derivatives have been shown to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis.[8] Furthermore, derivatives of the related compound flurbiprofen have demonstrated inhibitory activity against the urease enzyme.[9]

Receptor Binding: Targeting Cellular Signaling

The interaction of biphenyl derivatives with cellular receptors is another critical aspect of their biological activity.

  • Aryl Hydrocarbon Receptor (AhR): As mentioned, certain PCBs are ligands for the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism.[10][11] The binding affinity to the AhR is highly dependent on the congener's structure.[10]

  • Estrogen Receptor (ER): Hydroxylated metabolites of PCBs have been shown to bind to the estrogen receptor, potentially leading to endocrine-disrupting effects.[12]

  • Ryanodine Receptor (RyR): Some non-dioxin-like PCBs can modulate the activity of the ryanodine receptor, an intracellular calcium release channel, which is linked to developmental neurotoxicity.[13]

Section 2: Structure-Activity Relationships (SAR)

The biological activity of 2-chloro-4'-fluorobiphenyl derivatives is intricately linked to their chemical structure. Key SAR considerations include:

  • Halogenation Pattern: The position and nature of the halogen atoms are critical. The presence of chlorine at the 2-position and fluorine at the 4'-position will define the foundational electronic and lipophilic properties. Further substitutions will fine-tune these characteristics. For instance, the absence of ortho-substituents can lead to a more planar conformation, which may favor binding to receptors like the AhR.[7]

  • Functional Group Modifications: The introduction of various functional groups, such as hydroxyl, amino, or amide moieties, can dramatically alter the biological activity profile. Hydroxylation, as discussed, can lead to metabolic activation and increased cytotoxicity.[6] Amide derivatives have shown promise as specific enzyme inhibitors.[8]

  • Stereochemistry: For chiral biphenyl derivatives, the stereochemistry can play a crucial role in their interaction with biological targets and, consequently, their biological activity.[3]

Section 3: Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 2-chloro-4'-fluorobiphenyl derivatives, a series of well-defined in vitro assays are essential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., A549, DU145, KB) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the 2-chloro-4'-fluorobiphenyl derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes a 50% reduction in cell growth).[3]

Workflow for Cytotoxicity Assessment

A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with 2-chloro-4'-fluorobiphenyl Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: A streamlined workflow for determining the cytotoxic effects of test compounds using the MTT assay.

Enzyme Inhibition Assay: A Generic Fluorometric Protocol

This protocol provides a general framework for assessing enzyme inhibition using a fluorogenic substrate. Specific substrates and enzymes will need to be optimized for the target of interest.[14][15]

Principle: An enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will reduce the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, fluorogenic substrate solution, and a known inhibitor as a positive control.

  • Compound Incubation: In a 96-well black plate, add the test compounds at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Monitoring: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Receptor Binding Assay: Competitive Radioligand Binding

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.[12][16]

Principle: A radiolabeled ligand with high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes or purified receptor) in the presence and absence of the test compound. A decrease in the binding of the radiolabeled ligand indicates that the test compound is competing for the same binding site.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare a membrane fraction from cells expressing the target receptor or use a purified receptor preparation.

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-estradiol for the estrogen receptor), and varying concentrations of the unlabeled test compound.[12]

  • Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. The filter retains the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound and calculate the IC₅₀ or Ki value.

Competitive Radioligand Binding Assay Workflow

A Prepare Receptor and Ligands B Incubate Receptor, Radioligand, and Test Compound A->B C Filter to Separate Bound and Free Ligand B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Measure Radioactivity E->F G Calculate IC50/Ki Values F->G

Caption: A schematic of the key steps involved in a competitive radioligand binding assay.

Section 4: Data Interpretation and Future Directions

The data generated from these assays will provide a comprehensive biological activity profile for novel 2-chloro-4'-fluorobiphenyl derivatives.

Data Summary Table:

Compound IDStructureCytotoxicity (IC₅₀, µM)Enzyme Inhibition (IC₅₀, µM)Receptor Binding (Ki, µM)
Example-01 [Insert 2D Structure]5.2 (A549)1.8 (17β-HSD2)0.5 (AhR)
Example-02 [Insert 2D Structure]> 50 (A549)12.5 (17β-HSD2)8.2 (AhR)
Control [Insert 2D Structure]0.1 (A549)0.05 (17β-HSD2)0.01 (AhR)

Interpreting the Results:

A thorough analysis of the SAR based on the collected data is paramount. For instance, a strong correlation between cytotoxicity and AhR binding affinity might suggest a mechanism involving metabolic activation. Conversely, a compound with potent enzyme inhibition but low cytotoxicity would be a promising candidate for further development as a selective therapeutic agent.

Future Directions:

Promising lead compounds should be further evaluated in more complex biological systems. This includes:

  • In vivo efficacy studies: Assessing the therapeutic effect in relevant animal models of disease.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Toxicology studies: Evaluating the safety profile of the lead candidates.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the bioactive landscape of 2-chloro-4'-fluorobiphenyl derivatives and accelerate the discovery of novel therapeutics.

References

  • Garland, E. M., et al. (1999). Rapid assay for oestrogen receptor binding to PCB metabolites. Toxicology in Vitro, 13(2), 275-282. [Link]

  • Nakai, Y., et al. (1996). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of Toxicology, 70(8), 503-508. [Link]

  • Li, X., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 10, 939453. [Link]

  • Bandiera, S., et al. (1982). Binding of polychlorinated biphenyls classified as either phenobarbitone-, 3-methylcholanthrene- or mixed-type inducers to cytosolic Ah receptor. Biochemical Pharmacology, 31(24), 4013-4018. [Link]

  • Lee, K. H., et al. (2009). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Bulletin of the Korean Chemical Society, 30(9), 2111-2116. [Link]

  • Kafafi, S. A., et al. (1993). Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor. Environmental Health Perspectives, 101(5), 422-428. [Link]

  • Marchais-Oberwinkler, S., et al. (2016). Addressing cytotoxicity of 1,4-biphenyl amide derivatives: Discovery of new potent and selective 17β-hydroxysteroid dehydrogenase type 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 435-439. [Link]

  • BenchChem. (2025). Technical Support Center: Biphenyl Compound Cytotoxicity in Cell-Based Assays. BenchChem.
  • Goldstein, J. A. (1979). The structure-activity relationships of halogenated biphenyls as enzyme inducers. Annals of the New York Academy of Sciences, 320, 164-178. [Link]

  • Griffin, J. A., et al. (2025). Dataset for Predicted versus observed activity of PCB mixtures toward the ryanodine receptor. University of Iowa. [Link]

  • Sam-Hints, E. K., et al. (2012). Bioluminescence inhibition assay for the detection of hydroxylated polychlorinated biphenyls. Analytical and Bioanalytical Chemistry, 403(8), 2395-2403. [Link]

  • BenchChem. (2025).
  • Taylor & Francis Online. Biological activity – Knowledge and References. Taylor & Francis Online. [Link]

  • Biocompare. Inhibitor Screening Kits. Biocompare. [Link]

  • German, I., et al. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. Analytical Biochemistry, 687, 115474. [Link]

  • Taha, M., et al. (2019). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. ACS Omega, 4(4), 7496-7505. [Link]

  • Wikipedia. Polychlorinated biphenyl. Wikipedia. [Link]

  • El-Gazzar, M. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4085. [Link]

  • Held, J., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 12(4), 159. [Link]

  • Wang, Z., et al. (2010). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Synthetic Communications, 40(21), 3218-3221. [Link]

  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • Hao, S., et al. (2017). Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Derivatives. Chinese Journal of Organic Chemistry, 37(11), 2956-2965. [Link]

  • Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Walter, H. (1999). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 53(5), 168-174. [Link]

  • Lv, P., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33(2), 243-257. [Link]

  • He, M., et al. (2007). Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1930-1934. [Link]

  • Al-Majidi, S. M. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

Sources

Methodological & Application

Using 2-Chloro-4'-fluorobiphenyl-4-ol as a scaffold for NSAID design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing 2-Chloro-4'-fluorobiphenyl-4-ol as a Versatile Scaffold for the Design of Novel Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Quest for Superior NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for pain and inflammation, with their primary mechanism being the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The discovery of two major isoforms, COX-1 and COX-2, revolutionized the field. While COX-1 is constitutively expressed and plays a role in physiological processes like protecting the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammation.[2][4] This distinction spurred the development of COX-2 selective inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The journey of NSAID development is a continuous search for novel chemical scaffolds that can offer improved potency, selectivity, and safety profiles. The biphenyl moiety is a well-established pharmacophore in this space, famously represented by drugs like flurbiprofen.[5][6] This document provides a comprehensive guide to using a specific, strategically substituted scaffold, 2-Chloro-4'-fluorobiphenyl-4-ol , for the rational design and evaluation of a new generation of NSAID candidates. We will explore the rationale behind this scaffold's design, provide detailed synthetic protocols, and outline robust in vitro assays for pharmacological characterization.

Rationale for the 2-Chloro-4'-fluorobiphenyl-4-ol Scaffold

The selection of this scaffold is based on established principles of medicinal chemistry and structure-activity relationships (SAR) for COX inhibitors.[6][7]

  • Biphenyl Core: Provides a rigid, lipophilic backbone that can effectively occupy the hydrophobic channel of the COX active site. Its structure allows for tailored modifications on both phenyl rings.[7]

  • 4-Hydroxy Group (-OH): This phenolic hydroxyl is critical. It is designed to mimic the hydroxyl of the tyrosine residue (Tyr-385) in the COX active site, which is crucial for the catalytic cycle. It can form a key hydrogen bond interaction with residues like Ser-530, a hallmark of many NSAID binding modes.

  • 2-Chloro Group (-Cl): The presence of a halogen at this position induces a non-coplanar orientation (a "twist") between the two phenyl rings. This specific dihedral angle is a known determinant for potent COX inhibition and can influence selectivity between COX-1 and COX-2.[8]

  • 4'-Fluoro Group (-F): Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[9] It can increase lipophilicity and block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the final compound.[9]

The overall workflow for leveraging this scaffold is a systematic process of design, synthesis, and evaluation.

NSAID_Design_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Evaluation Scaffold_Synth Scaffold Synthesis: 2-Chloro-4'-fluorobiphenyl-4-ol Derivative_Synth Derivative Synthesis: Addition of Acidic Moiety Scaffold_Synth->Derivative_Synth Diversification COX_Assay Primary Screen: COX-1/COX-2 Inhibition Assays Derivative_Synth->COX_Assay Cell_Assay Secondary Screen: Cell-Based Anti-Inflammatory Assay COX_Assay->Cell_Assay Hit Confirmation Tox_Assay Safety Screen: Cytotoxicity Assay Cell_Assay->Tox_Assay Lead Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Tox_Assay->SAR_Analysis SAR_Analysis->Derivative_Synth Iterative Design

Caption: Suzuki coupling reaction for scaffold synthesis.

Materials:

  • 2-Bromo-5-chlorophenol

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromo-5-chlorophenol (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-Chloro-4'-fluorobiphenyl-4-ol scaffold.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Synthesis of an NSAID Candidate (e.g., Propionic Acid Derivative)

Most NSAIDs contain a carboxylic acid moiety, which is essential for activity. [10]Here, we add a propionic acid group via Williamson ether synthesis followed by ester hydrolysis.

Procedure:

  • Step A: Etherification:

    • Dissolve the synthesized scaffold (1.0 eq) in anhydrous acetone in a round-bottom flask.

    • Add potassium carbonate (K₂CO₃, 3.0 eq) and ethyl 2-bromopropionate (1.5 eq).

    • Reflux the mixture for 24 hours, monitoring by TLC.

    • After cooling, filter off the solids and evaporate the solvent.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to obtain the crude ester intermediate.

  • Step B: Hydrolysis:

    • Dissolve the crude ester from Step A in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

    • Quench the reaction by adding 1M HCl until the pH is ~2-3.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the final compound by recrystallization or column chromatography.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Compound IDSynthetic StepExpected Yield (%)Key Characterization Data (Hypothetical)
Scaffold-01 Protocol 1.175-85%¹H NMR: Ar-H peaks; MS (m/z): [M+H]⁺ at 225.04
NSAID-01 Protocol 1.260-70% (2 steps)¹H NMR: Ar-H, -CH-, -CH₃ peaks; MS (m/z): [M+H]⁺ at 297.06

Part 2: In Vitro Evaluation Protocols

A critical phase in NSAID discovery is determining the compound's potency and selectivity for COX isoforms. Several in vitro assays are available for this purpose. [1]

COX_Inhibition_Pathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 (Enzyme) AA->COX PGG2 Prostaglandin G₂ COX->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H₂ PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain) PGH2->Prostanoids NSAID NSAID Candidate (Inhibitor) NSAID->COX Inhibition

Caption: Mechanism of COX inhibition by NSAID candidates.

Protocol 2.1: Fluorometric COX-1/COX-2 Inhibition Assay

This high-throughput assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX activity, using a fluorescent probe. [4]Commercial kits are widely available and provide a reliable method for screening. [3][4] Principle of the Assay: The assay measures the peroxidase activity of COX. In the presence of arachidonic acid, COX enzymes produce PGG₂, which then oxidizes a probe to generate a highly fluorescent product. An inhibitor will block this process, leading to a decrease in fluorescence.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cat. No. MAK399) [4]* Recombinant human COX-1 and COX-2 enzymes

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Probe, Cofactor, Arachidonic Acid) according to the kit manufacturer's instructions. [4]2. Compound Plating:

    • Add 10 µL of diluted test compounds to "Sample" wells.

    • Add 10 µL of Assay Buffer to "Enzyme Control" (EC) wells.

    • Add 10 µL of a known inhibitor (e.g., Celecoxib) to "Inhibitor Control" (IC) wells.

  • Reaction Mix Preparation: Prepare a master mix for each enzyme (COX-1 and COX-2) containing Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition:

    • Add the appropriate COX enzyme (COX-1 or COX-2) to the Reaction Mix.

    • Add 80 µL of this enzyme-containing mix to each well (Sample, EC, IC).

    • Mix and incubate at 25 °C for 10 minutes, protected from light.

  • Initiate Reaction: Add 10 µL of the prepared Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 25 °C. Use the slope of the linear portion of the curve for calculations.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity). [2]

Protocol 2.2: Cell-Based Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of compounds in a cellular context by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). [11] Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. [11]2. Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the % inhibition of NO production for each compound and calculate the IC₅₀ value.

Part 3: Structure-Activity Relationship (SAR) Analysis

The data gathered from the in vitro assays is crucial for establishing an SAR. This allows for the rational design of more potent and selective analogues. By synthesizing a small library of compounds with variations on the scaffold, key trends can be identified.

Hypothetical SAR Data Table:

Compound IDR Group (at 4-OH)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)RAW 264.7 NO IC₅₀ (µM)
Ibuprofen -15.222.50.6818.9
Celecoxib ->1000.04>25000.15
NSAID-01 -CH(CH₃)COOH5.80.956.12.1
NSAID-02 -CH₂COOH12.38.41.4610.5
NSAID-03 -CH(CF₃)COOH4.90.3514.01.1
NSAID-04 -SO₂NH₂25.11.220.93.4

Interpretation of Hypothetical Data:

  • Acidic Moiety is Key: Replacing the propionic acid of NSAID-01 with a simpler acetic acid (NSAID-02 ) reduces potency against both isoforms, confirming the importance of the α-methyl group for activity, a known feature of the "profen" class of NSAIDs. [12]* Improving Selectivity: The sulfonamide group (NSAID-04 ) significantly improves COX-2 selectivity over the carboxylic acid derivatives, a strategy used in drugs like celecoxib.

  • Enhancing Potency: Replacing the methyl group with a trifluoromethyl group (NSAID-03 ) increases potency for both isoforms but particularly enhances COX-2 inhibition, likely due to favorable interactions in the larger COX-2 active site.

These insights guide the next cycle of design. For instance, one might combine the trifluoromethyl group with a sulfonamide moiety to potentially create a highly potent and selective COX-2 inhibitor.

Conclusion

The 2-Chloro-4'-fluorobiphenyl-4-ol scaffold represents a promising starting point for the development of novel NSAIDs. Its rational design incorporates key structural features known to be important for COX inhibition. The synthetic and analytical protocols outlined in this document provide a clear and robust framework for researchers to synthesize derivatives, evaluate their biological activity, and conduct systematic SAR studies. This iterative process of design, synthesis, and testing is fundamental to discovering next-generation anti-inflammatory agents with improved therapeutic profiles.

References

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer. Ovid. Available at: [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. Available at: [Link]

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. Available at: [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available at: [Link]

  • Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed. Available at: [Link]

  • Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube. Available at: [Link]

  • The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]

Sources

Preparation of polyarylether polymers using biphenylol monomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Preparation of High-Performance Poly(arylene ether)s Using Biphenol Monomers via Nucleophilic Aromatic Substitution

Abstract: Poly(arylene ether)s (PAEs) are a critical class of high-performance engineering thermoplastics renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2][3] The incorporation of rigid biphenyl moieties, derived from biphenol monomers, into the polymer backbone significantly enhances these characteristics, leading to materials with elevated glass transition temperatures (Tg) and improved mechanical strength, suitable for demanding applications in aerospace, electronics, and medical implants.[4][5][6] This guide details the synthesis of PAEs from biphenol monomers, focusing on the nucleophilic aromatic substitution (SNAr) polymerization mechanism. We provide a comprehensive overview of the underlying chemical principles, a detailed step-by-step experimental protocol for the synthesis of a poly(arylene ether sulfone), methodologies for polymer characterization, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Underlying Principles and Mechanism

The synthesis of poly(arylene ether)s from biphenol monomers is predominantly achieved through a step-growth polycondensation reaction proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8][9][10] This reaction is fundamentally different from a classical SN2 reaction as it occurs on an aromatic sp²-hybridized carbon. The success of this polymerization hinges on the careful selection of monomers and reaction conditions to facilitate the sequential formation of ether linkages.

The SNAr Polymerization Mechanism

The SNAr mechanism is a two-step addition-elimination process.[10][11][12]

  • Nucleophile Formation: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl groups of the biphenol monomer by a weak base, typically anhydrous potassium carbonate (K₂CO₃), to form a potent diphenoxide nucleophile in situ.

  • Nucleophilic Attack & Meisenheimer Complex Formation: The highly reactive phenoxide attacks an electron-deficient carbon atom on the activated aromatic dihalide monomer. This dihalide monomer must contain strongly electron-withdrawing groups (EWGs), such as sulfone (–SO₂–) or ketone (–C=O–), positioned ortho or para to the leaving group (typically fluorine or chlorine).[1][10] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13]

  • Elimination and Aromaticity Restoration: The aromatic system is restored through the rapid expulsion of the halide leaving group (e.g., F⁻), resulting in the formation of a stable aryl ether bond.

This sequence repeats, extending the polymer chain and yielding a high molecular weight poly(arylene ether).

Caption: General reaction scheme for SNAr polymerization.

Causality Behind Experimental Choices

The selection of each component in the polymerization is critical for achieving a high molecular weight, defect-free polymer.

  • Monomers: The choice of the biphenol (e.g., 4,4'-biphenol) provides rigidity and thermal stability. The comonomer must be an activated dihalide, where the halogen (F > Cl) serves as the leaving group. Fluorine is preferred due to the high electronegativity, which enhances the electrophilicity of the attached carbon, and the C-F bond's polarization facilitates the initial nucleophilic attack, making it a better leaving group in this context despite its bond strength.[13] Common activated dihalides include bis(4-fluorophenyl)sulfone and 4,4'-difluorobenzophenone.[4][7][14]

  • Solvent: The reaction requires a polar, aprotic solvent to dissolve the monomers and the growing polymer chain while effectively solvating the intermediate charged species. High-boiling solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or diphenyl sulfone are essential as the polymerization often requires elevated temperatures (150-200°C) to proceed at a reasonable rate.[7][15][16]

  • Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice.[14][17][18] It is strong enough to deprotonate the phenol but not so strong that it causes side reactions. Its insolubility in the reaction medium at lower temperatures is advantageous, but it becomes more effective as the temperature rises to the polymerization range. Crucially, it must be anhydrous, as water can react with the activated dihalide and terminate chain growth.

  • Azeotroping Agent: To ensure a completely anhydrous system, an azeotroping agent like toluene or xylene is used.[17] The system is heated to the boiling point of the azeotrope to distill off any residual water from the reactants and solvent before initiating the polymerization at a higher temperature. This step is a self-validating control; the cessation of water collection in the Dean-Stark trap indicates the system is dry.

Detailed Experimental Protocol

This protocol describes the synthesis of a high molecular weight poly(arylene ether sulfone) from 4,4'-biphenol and bis(4-fluorophenyl)sulfone.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (Example)Moles (Example)Notes
4,4'-BiphenolC₁₂H₁₀O₂186.214.655 g0.025High purity, dried under vacuum.
Bis(4-fluorophenyl)sulfoneC₁₂H₈F₂O₂S254.256.356 g0.025High purity, dried under vacuum.
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.146 g0.030Anhydrous, finely ground powder.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.1375 mL-Anhydrous grade.
TolueneC₇H₈92.1440 mL-Anhydrous grade.
Methanol (MeOH)CH₄O32.04~500 mL-Reagent grade, for precipitation.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer with a paddle and bearing

  • Dean-Stark trap with a reflux condenser

  • Nitrogen inlet and outlet (bubbler)

  • Thermocouple and heating mantle with a temperature controller

  • Standard glassware for filtration and washing

Step-by-Step Procedure
  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried. Charge the flask with 4,4'-biphenol (4.655 g), bis(4-fluorophenyl)sulfone (6.356 g), and potassium carbonate (4.146 g).

  • Solvent Addition: Add NMP (75 mL) and toluene (40 mL) to the flask.

  • Inert Atmosphere: Equip the flask with the mechanical stirrer, Dean-Stark trap/condenser, and nitrogen inlet/outlet. Begin stirring and purge the system with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle positive nitrogen pressure throughout the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours, or until no more water is observed collecting in the trap.

  • Toluene Removal: Once the system is dry, carefully drain the collected liquid from the Dean-Stark trap and then increase the temperature to ~160°C to distill off the remaining toluene from the reaction mixture.

  • Polymerization: After all toluene has been removed, increase the temperature to 180-190°C to initiate polymerization. The reaction mixture will become more viscous as the polymer chains grow. Monitor the viscosity visually or by the load on the mechanical stirrer. Maintain the reaction at this temperature for 6-10 hours.

  • Reaction Termination & Cooling: After the desired viscosity is achieved, cool the reaction mixture to below 100°C. Dilute the viscous solution with an additional 50 mL of NMP to facilitate handling.

  • Polymer Precipitation: Slowly pour the cooled polymer solution into a beaker containing vigorously stirring methanol (~500 mL). A fibrous white polymer will precipitate.

  • Isolation and Washing: Continue stirring for 30 minutes, then collect the polymer by vacuum filtration. Wash the polymer thoroughly, first with hot deionized water (3 x 200 mL) to remove residual salts and NMP, and then with methanol (2 x 100 mL).

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight. The final product should be a tough, white, fibrous solid.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Characterization A 1. Charge Reactants (Monomers, K₂CO₃, Solvents) B 2. Assemble Apparatus & Purge with N₂ A->B C 3. Azeotropic Dehydration (~140-150°C) B->C D 4. Toluene Removal (~160°C) C->D E 5. Polymerization (~180-190°C, 6-10h) D->E F 6. Cool & Dilute E->F G 7. Precipitate in Methanol F->G H 8. Filter & Wash (Water & Methanol) G->H I 9. Dry under Vacuum (120°C, 24h) H->I J 10. Analyze Polymer (NMR, GPC, DSC, TGA) I->J

Caption: Step-by-step workflow for PAES synthesis.

Characterization of the Resulting Polymer

Post-synthesis characterization is essential to validate the polymer structure, determine its molecular weight, and assess its thermal properties.

  • Structural Verification:

    • FT-IR Spectroscopy: Confirms the formation of the desired polymer by identifying key functional groups. Look for the characteristic aryl ether stretch (~1240 cm⁻¹), sulfone group stretches (~1150 and 1320 cm⁻¹), and the disappearance of the broad phenolic -OH peak from the monomer.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.[4][7][19] The ¹H NMR spectrum in a solvent like DMSO-d₆ or CDCl₃ will show distinct aromatic proton signals corresponding to the biphenyl and diphenyl sulfone units in the polymer backbone. Integration of these signals should match the expected ratio.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): This technique separates polymer chains by size to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4] A high Mn (e.g., > 20,000 g/mol ) and a PDI close to 2.0 are indicative of a successful step-growth polymerization.[4]

  • Thermal Properties Analysis:

    • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg), which is a key indicator of the material's thermal stability and operating temperature range.[5][7] Polymers based on 4,4'-biphenol typically exhibit high Tg values, often exceeding 200°C.

    • Thermogravimetric Analysis (TGA): Assesses the polymer's thermal stability by measuring weight loss as a function of temperature. The 5% or 10% weight loss temperature (T₅ or T₁₀) is a common metric for degradation onset, which for these polymers is typically above 450°C in an inert atmosphere.[4][5]

Typical Data Summary
PropertyTypical ValueMethodSignificance
Mn ( g/mol ) 25,000 - 80,000[4]GPCIndicates average chain length; affects mechanical properties.
PDI (Mw/Mn) 1.8 - 2.5GPCMeasures the breadth of molecular weight distribution.
Tg (°C) 220 - 260DSCDefines the upper service temperature for amorphous polymers.
T₁₀ (°C, N₂) > 450[4][5]TGAIndicates the onset of thermal degradation.
Appearance White to off-white fibrous solidVisual-
Solubility Soluble in NMP, DMAc, Chloroform[4]Dissolution TestImportant for processing (e.g., film casting, membrane formation).

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Molecular Weight (brittle polymer) 1. Presence of water or other protic impurities. 2. Incorrect stoichiometry (monomer ratio not 1:1). 3. Insufficient reaction time or temperature. 4. Impure monomers.1. Ensure thorough azeotropic drying; use anhydrous reagents and solvents. 2. Accurately weigh high-purity monomers. 3. Extend reaction time or slightly increase temperature (e.g., to 195°C), monitoring viscosity. 4. Recrystallize or sublime monomers before use.
Dark Polymer Color (brown/yellow) 1. Presence of oxygen causing side reactions/oxidation. 2. Reaction temperature is too high.1. Maintain a strict, positive pressure of inert gas (N₂) throughout the reaction. 2. Ensure accurate temperature control; avoid exceeding 200°C.
Insoluble Polymer Gel Formation 1. Unwanted side reactions or cross-linking. 2. Reaction temperature is excessively high.1. Use high-purity monomers and maintain a strict inert atmosphere. 2. Lower the polymerization temperature slightly.
Broad or Bimodal PDI 1. Inefficient mixing leading to localized stoichiometry imbalances. 2. Water introduced late in the reaction.1. Ensure efficient mechanical stirring throughout the polymerization. 2. Check for leaks in the inert gas setup.

Safety Precautions

  • Solvent Handling: NMP and DMAc are high-boiling, polar aprotic solvents. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves (nitrile or butyl rubber).

  • High Temperatures: The reaction is conducted at high temperatures. Use a heating mantle with a reliable temperature controller and ensure the apparatus is securely clamped.

  • Inert Atmosphere: Nitrogen is an asphyxiant. Ensure the outlet from the reaction is properly vented (e.g., into a bubbler and then the fume hood exhaust).

  • Precipitation: Methanol is flammable. Perform the precipitation step away from ignition sources and with good ventilation.

References

  • Ghate, V. V., & Maiti, S. (2025). Synthesis and properties of poly(arylene ether)s based on 3-pentadecyl 4,4'-biphenol. Polymer Bulletin.
  • Anastasaki, A., et al. (2024). Poly(arylene ether)s via Cu(II)-Catalysis. Journal of the American Chemical Society.
  • Aniano-ilao, M. N. Poly(arylene Ether Sulfones)
  • Lohwasser, S., & Ritter, H. (2013). Poly(arylene ether)
  • Gu, Z., et al. A novel bisphenol monomer with grafting capability and the resulting poly(arylene ether sulfone)s.
  • Zhang, H., et al. (2020). Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups.
  • Al-Awwad, N., et al. (2023).
  • Thielemans, W., et al. (2013). Synthesis and Characterization of Poly(arylene ether sulfone) Kraft Lignin Heat Stable Copolymers. ACS Sustainable Chemistry & Engineering.
  • Wang, Y., et al. (2023). Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review.
  • Mecham, J. B. (2002). SYNTHESIS AND CHARACTERIZATION OF SULFONATED POLY (ARYLENE ETHER SULFONE)
  • Akulinkin, E. A., et al. (2026). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI.
  • Wang, Y., et al. (2023). Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review. PMC.
  • Hedrick, J. L. (1989).
  • Liu, X. B., et al. (2007). Synthesis, characterization and rheological property of biphenyl-based polyarylene ether nitrile copolymers. Express Polymer Letters.
  • Beltran, M., et al. (2022). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. University of Kentucky X-Ray Crystallography Facility.
  • Wikipedia. (2023).
  • Zhang, S., et al. The mechanism of nucleophilic aromatic substitution polymerization.
  • LibreTexts. (2015).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

Sources

Troubleshooting & Optimization

Preventing oxidation of electron-rich biphenylols during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the storage and handling of electron-rich biphenylols. Researchers, particularly those in drug development and materials science, often rely on the unique properties of these compounds. However, their electron-rich nature makes them highly susceptible to oxidation, leading to degradation, discoloration, and compromised experimental outcomes. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity and stability of your valuable compounds.

The Core Challenge: Understanding Biphenylol Oxidation

Electron-rich biphenylols are phenolic compounds characterized by one or more hydroxyl (-OH) groups on a biphenyl scaffold, which is further substituted with electron-donating groups (EDGs) like alkoxy (-OR) or alkyl (-R) groups. This high electron density, while often crucial for their function, is also their primary vulnerability.

The degradation process is typically a free-radical autoxidation reaction. Atmospheric oxygen, often catalyzed by light, heat, or trace metal ions, abstracts a hydrogen atom from the phenolic hydroxyl group.[1][2] This creates a phenoxy radical. The presence of EDGs stabilizes this radical intermediate through resonance, making the initial hydrogen abstraction more favorable compared to less substituted phenols.[3][4] This stabilized radical can then react further, leading to the formation of highly colored quinone-type structures and other degradation products, which manifest as a visible discoloration (yellow to brown) of the material.[2][5][6]

Oxidation_Mechanism cluster_reactants Reactants cluster_process Oxidative Process cluster_products Degradation Products Biphenylol Electron-Rich Biphenylol (Colorless) Radical Phenoxy Radical (Resonance Stabilized by EDG) Biphenylol->Radical H• abstraction Initiators O₂, Light, Heat, Metal Ions Initiators->Radical Quinone Quinone-type Products (Colored) Radical->Quinone Further Oxidation

Caption: General oxidation pathway of an electron-rich biphenylol.

Frequently Asked Questions (FAQs)

Q1: My solid biphenylol, which was initially white, has turned yellow/brown in the vial. What happened and is it still usable?

A1: This discoloration is a classic sign of oxidation.[2] Exposure to atmospheric oxygen, even from a poorly sealed container or repeated openings, is the primary cause.[1][7] The colored compounds are likely quinones or polymeric byproducts formed from the degradation of the parent molecule.[6]

Usability: The material is no longer pure. Using it will introduce significant impurities into your experiment, potentially leading to failed reactions, incorrect analytical results, or misleading biological data. We strongly recommend purification (e.g., recrystallization or column chromatography) under inert conditions or using a fresh, unoxidized lot of the compound.

Q2: What are the ideal storage conditions for solid, air-sensitive biphenylols?

A2: The key is to create a multi-barrier defense against oxygen, light, and heat.[1][8][9]

  • Atmosphere: The compound should be stored under a dry, inert atmosphere.[10][11] Argon is preferred over nitrogen because it is denser, forming a more effective protective layer over the solid.[8]

  • Temperature: Store at low temperatures to reduce the rate of chemical reactions.[2] For long-term storage, -20°C is recommended.[12]

  • Light: Protect the compound from light by using amber glass vials.[9][12] For highly sensitive materials, you can wrap the vial in aluminum foil as an extra precaution.

  • Container: Use vials with tight-fitting seals, such as those with PTFE-lined caps or specialized caps like the AcroSeal™ system, which are designed for handling air-sensitive reagents.[13]

Q3: I need to prepare a stock solution in a solvent like DMSO or methanol. How can I prevent it from degrading?

A3: Solutions are often more susceptible to degradation than solids due to increased molecular mobility and dissolved oxygen in the solvent.

  • Deoxygenate the Solvent: Before preparing the solution, you must remove dissolved oxygen from your solvent. This is typically done by sparging (bubbling) with an inert gas like argon or nitrogen for 15-30 minutes.[2]

  • Add an Antioxidant: For phenolic compounds, adding a small amount of an antioxidant to the deoxygenated solvent before dissolving your biphenylol can dramatically improve stability.[2][12][14]

  • Inert Atmosphere Handling: Perform all manipulations (weighing, dissolving, aliquoting) under a gentle positive pressure of inert gas. This can be done in a glovebox or using a Schlenk line.[1][13]

  • Storage: Store frozen (-20°C or -80°C), protected from light, and in vials with the headspace flushed with inert gas before sealing.[12]

Q4: Which antioxidant should I use for my biphenylol solution, and at what concentration?

A4: The choice of antioxidant depends on the solvent and downstream application.

  • For Organic Solvents (e.g., Methanol, Ethyl Acetate): Butylated hydroxytoluene (BHT) is a common and effective radical scavenger.

  • For Aqueous or Polar Aprotic Solvents (e.g., Buffers, DMSO): Ascorbic acid (Vitamin C) is a highly effective reducing agent in aqueous solutions.[2] Sodium metabisulfite is another strong option.[2]

AntioxidantTypical Concentration RangeCommon SolventsMechanism of Action
Ascorbic Acid 0.01 - 0.1% (w/v)Aqueous, DMSO, DMFReducing Agent
Butylated Hydroxytoluene (BHT) 0.01 - 0.05% (w/v)Organic (non-polar)Radical Scavenger
Sodium Metabisulfite 0.05 - 0.5% (w/v)AqueousReducing Agent

Note: Always confirm that the chosen antioxidant does not interfere with your specific experimental assay.

Troubleshooting Guide

This flowchart provides a logical path for diagnosing and solving common issues related to biphenylol degradation.

Troubleshooting_Flowchart Start Problem: Inconsistent Results or Visible Degradation CheckForm Is the compound in solid or solution form? Start->CheckForm Solid Solid Compound CheckForm->Solid Solid Solution Stock Solution CheckForm->Solution Solution CheckColor Is the solid discolored? Solid->CheckColor CheckAge Was the solution prepared fresh? Solution->CheckAge YesColor YES CheckColor->YesColor Yes NoColor NO CheckColor->NoColor No ActionPurify Action: Compound is oxidized. Purify or discard. Review storage protocol. YesColor->ActionPurify ActionCheckHandling Possible Cause: Oxidation during handling. Review weighing and solution prep procedures. NoColor->ActionCheckHandling ActionFinal Implement Protocol 1 & 2 for all future work. ActionPurify->ActionFinal ActionCheckHandling->ActionFinal YesFresh YES CheckAge->YesFresh Yes NoFresh NO CheckAge->NoFresh No ActionCheckSolvent Possible Cause: - Solvent not deoxygenated - No antioxidant used - Improper storage YesFresh->ActionCheckSolvent ActionOldSolution Action: Discard solution. Prepare fresh using deoxygenated solvent and an antioxidant. NoFresh->ActionOldSolution ActionOldSolution->ActionFinal ActionCheckSolvent->ActionFinal

Caption: Troubleshooting flowchart for biphenylol degradation.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid Electron-Rich Biphenylols

This protocol ensures the maximum shelf-life of your solid compound.

Materials:

  • Electron-rich biphenylol compound

  • Amber glass vial with a PTFE-lined screw cap

  • Source of dry argon or nitrogen gas with a regulator and tubing

  • Parafilm® or electrical tape

  • -20°C freezer

Procedure:

  • Place the solid biphenylol into the amber glass vial. If received from a supplier, it is often best to leave it in its original container if it is properly sealed.

  • Gently flush the headspace of the vial with a slow stream of argon gas for 1-2 minutes to displace all the air.[7][11]

  • Quickly and tightly seal the vial with the cap while the inert gas is still flowing.

  • Wrap the cap-vial interface securely with Parafilm® to create a secondary barrier against moisture and air ingress.[9]

  • Label the vial clearly with the compound name, date, and storage conditions ("Store at -20°C under Argon").

  • Place the sealed vial inside a secondary container (like a small box or plastic bag) and store it in a designated -20°C freezer that is not frequently opened.[8][9]

Protocol 2: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution with enhanced stability for routine use.

Materials:

  • Electron-rich biphenylol solid

  • High-purity solvent (e.g., HPLC-grade DMSO)

  • Selected antioxidant (e.g., Ascorbic Acid)

  • Amber glass vial with PTFE-lined cap

  • Inert gas setup (glovebox or Schlenk line is ideal)

Procedure:

  • Solvent Deoxygenation: Transfer the required volume of solvent to a flask. Sparge the solvent with a steady stream of argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen.[2]

  • Antioxidant Addition: While maintaining a positive inert atmosphere over the solvent, add your chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.05% w/v) and mix until fully dissolved.

  • Compound Weighing: In a glovebox or under a blanket of inert gas, weigh the required amount of the electron-rich biphenylol directly into a clean, dry amber vial.

  • Dissolution: Using a syringe, transfer the correct volume of the deoxygenated, antioxidant-containing solvent into the vial with the biphenylol.

  • Mixing & Sealing: Cap the vial tightly and mix gently (vortex or sonicate) until the solid is completely dissolved.

  • Storage: Before storing, briefly reopen the cap, flush the vial headspace with inert gas, and reseal. Store the solution at -20°C or -80°C, protected from light.[12]

Protocol 3: Analytical QC Check for Oxidation

Use this HPLC-based method to quickly assess the purity of your biphenylol and detect degradation products.

Objective: To separate the parent biphenylol from more polar, colored oxidation products.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of your biphenylol (both a fresh standard and the suspect sample) in a suitable mobile phase or solvent.

  • HPLC System:

    • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid to ensure sharp peak shapes for phenolic compounds. A typical gradient might be 30% B to 100% B over 15 minutes.

    • Detection: UV-Vis or Diode Array Detector (DAD). Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or 280 nm). A DAD is superior as it allows you to inspect the full UV spectrum of emerging peaks.[15][16]

  • Analysis:

    • Inject a sample of a known pure standard to determine its retention time (RT) and peak shape.

    • Inject the suspect sample.

    • Interpretation: Oxidation products are generally more polar than the parent biphenylol. Therefore, they will typically elute earlier (have a shorter RT) than the main peak.[15] The presence of significant peaks at earlier retention times, especially if they are absent in the pure standard, is a strong indicator of degradation. A change in the color of the solution being injected is also a clear warning sign.

References

  • Wikipedia. (n.d.). Inert gas.
  • Kintek Solution. (n.d.). How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • Linde Gas. (n.d.). Inerting.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Gas Encyclopedia. (2026, February 11). What Is Inert Gas? Understanding Its Role and Uses.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Air Products. (n.d.). The Importance of Inerting.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Kwong, C. D., et al. (n.d.). Multiphase OH Oxidation of Bisphenols: Chemical Transformation and Persistence in the Environment. PMC.
  • Belay, A., & Gholap, A. V. (2018). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Kumar, N., & Goel, N. (2025, December 9). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC.
  • Valdivielso, M., et al. (n.d.). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI.
  • Konkimalla, V. B. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC.
  • ResearchGate. (n.d.). Comparison of BPA, biphenyl, and phenol oxidation pathway.
  • Sarkhosh, M., et al. (2022, July 29). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
  • Roberts, M. P., & Rapp, T. R. (n.d.). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. PMC.
  • Gotor, R., et al. (2021, September 29). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. PMC.
  • Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines.
  • BenchChem. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • BenchChem. (2025). Preventing oxidation of Salvianolic acid Y during storage.
  • BenchChem. (2025). Technical Support Center: Preventing Oxidation and Degradation of Dienols.

Sources

Separation of 2-Chloro-4'-fluorobiphenyl-4-ol from triphenylphosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Separation of 2-Chloro-4'-fluorobiphenyl-4-ol from Triphenylphosphine Oxide (TPPO)

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Bottleneck)

Executive Summary

You are encountering a classic organic synthesis challenge: separating a phenolic biaryl product (2-Chloro-4'-fluorobiphenyl-4-ol) from the stoichiometric byproduct triphenylphosphine oxide (TPPO). TPPO is notorious for co-eluting during chromatography and inducing "oiling out" during crystallization.

Because your target molecule contains a phenolic hydroxyl group , we can exploit its acidity (


) to separate it from the neutral TPPO. This guide prioritizes Acid-Base Extraction  as the primary protocol (The "Silver Bullet"), followed by Metal Complexation  as a secondary strategy.
Module 1: The Chemical Logic (Root Cause Analysis)

To troubleshoot effectively, we must understand the physicochemical divergence between your impurity and your product.

FeatureTarget: 2-Chloro-4'-fluorobiphenyl-4-olImpurity: Triphenylphosphine Oxide (TPPO)
Functional Group Phenol (Ar-OH)Phosphine Oxide (

)
Acidity/Basicity Weakly Acidic (Deprotonates with base)Lewis Base (Coordinates to metals)
Polarity Moderate (Biaryl core is lipophilic)High (Dipolar P=O bond)
Solubility (Hexane) Low to Moderate (often crystallizes)Insoluble (often precipitates as gum/solid)
Solubility (Water) Insoluble (unless deprotonated)Insoluble

The Strategy: We will convert your target into its water-soluble phenoxide salt using a base. TPPO, being neutral, will remain in the organic layer. We then wash the organic layer away (taking the TPPO with it) and re-acidify to recover the pure product.

Module 2: Primary Protocol – Acid-Base Extraction

Applicability: This is the most robust method for 2-Chloro-4'-fluorobiphenyl-4-ol. Prerequisite: Your product must be stable to 2M NaOH (biaryl phenols generally are).

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent. Dichloromethane (DCM) or Diethyl Ether (

    
    )  are ideal. Avoid Ethyl Acetate (it can hydrolyze at high pH).
    
  • Deprotonation (Extraction):

    • Add 2M NaOH (3 equiv. relative to theoretical yield).

    • Mechanism:[1]

      
      .
      
    • Shake vigorously. The product moves to the Aqueous Top Layer (if using DCM, it's the top; if Ether, it's the bottom—check densities!).

  • Separation & Wash:

    • Separate the layers.[2][3][4][5][6]

    • Crucial Step: Wash the Aqueous Layer (containing product) 2x with fresh DCM. This removes physically entrained TPPO.

  • Re-acidification:

    • Cool the aqueous layer on ice.

    • Slowly add 2M HCl until pH < 2.

    • Observation: The product will precipitate as a white solid or oil out as it returns to its neutral, water-insoluble form.

  • Recovery:

    • Extract the now-cloudy aqueous mixture with Ethyl Acetate (3x).

    • Dry combined organics over

      
      , filter, and concentrate.[3][5]
      
Visualizing the Workflow

ExtractionWorkflow Start Crude Mixture (Product + TPPO) Solvent Dissolve in DCM Start->Solvent Base Add 2M NaOH (Partition) Solvent->Base Sep Phase Separation Base->Sep OrgPhase Organic Phase (DCM) Sep->OrgPhase TPPO stays here AqPhase Aqueous Phase (Product as Phenoxide) Sep->AqPhase Product moves here Waste Waste Stream (Contains TPPO) OrgPhase->Waste Wash Wash with fresh DCM AqPhase->Wash Wash->Waste Removes trace TPPO Acidify Acidify with HCl to pH < 2 Wash->Acidify Extract Extract into EtOAc Dry & Concentrate Acidify->Extract Final Pure 2-Chloro-4'-fluorobiphenyl-4-ol Extract->Final

Figure 1: Decision logic for Acid-Base purification of phenolic compounds.

Module 3: Secondary Protocol – Metal Complexation ( )

Applicability: Use this if your product is base-sensitive or if you want to remove the bulk of TPPO before column chromatography to prevent streaking. Mechanism: TPPO acts as a Lewis Base and coordinates with hard metal ions like


 or 

to form insoluble complexes.
Protocol (The "Wet Milling" Effect)

Based on the work by Batesky et al. (2017) and recent process chemistry optimizations.

  • Solvent Switch: Dissolve crude material in Toluene or Isopropyl Acetate (TPPO-Mg complexes are least soluble in these). Avoid THF if possible (complexes are slightly soluble).

  • Reagent Addition: Add

    
     (anhydrous, 2.0 equiv) .
    
  • Incubation:

    • Standard: Stir at reflux for 2 hours, then cool to room temperature.

    • Enhanced: If available, use a mechanical stirrer or sonication. The reaction relies on the surface area of the

      
      .
      
  • Filtration:

    • The mixture will contain a thick white precipitate (

      
      ).
      
    • Filter through a pad of Celite or a sintered glass frit.

    • Wash the cake with non-polar solvent (Hexane/Toluene).

  • Result: The filtrate contains your product with >90% of TPPO removed.

Module 4: Troubleshooting & FAQs

Q1: I tried the extraction, but my product didn't go into the water layer.

  • Diagnosis: The phenol might be too lipophilic (the biaryl system is greasy) or the base wasn't strong enough.

  • Fix: Increase the base concentration to 3M NaOH . Alternatively, add a small amount of methanol (5-10%) to the aqueous base layer to help solvate the greasy phenoxide.

Q2: I'm seeing "Oiling Out" when I try to crystallize.

  • Diagnosis: TPPO inhibits crystal growth.

  • Fix: Perform the

    
     complexation (Module 3)  first. Then, take the filtrate and triturate with cold Hexane/Pentane. The biaryl phenol should crystallize while residual TPPO remains in solution or precipitates as a distinct solid.
    

Q3: Can I just use a Silica Column?

  • Diagnosis: You can, but TPPO tails significantly, contaminating fractions.

  • Fix: If you must column:

    • Use a Solid Load (adsorb crude onto silica/Celite).

    • Elute with a gradient starting with high Hexane content.

    • Pro Tip: Flush the column with 100% Hexane first. TPPO will stick to the baseline, while your biaryl phenol (less polar) may begin to elute.

References
  • Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry.

  • Lipshutz, B. H., et al. (2017). "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2." Organic Process Research & Development.

  • Scientific Update. (2023). "Triphenylphosphine Oxide- Waste Not, Want Not." Scientific Update - Industrial Chemistry News.

Sources

Technical Support Center: Controlling Regioselectivity in the Halogenation of 4'-fluorobiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective halogenation of 4'-fluorobiphenyl-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and provide robust, field-proven methodologies for achieving high regioselectivity in your synthesis. As your application science team, we aim to explain not just the how, but the critical why behind each experimental choice.

Understanding the Challenge: Directing Effects

The halogenation of 4'-fluorobiphenyl-4-ol is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the powerful directing effects of the hydroxyl (-OH) group on its parent ring.

  • Activating Group: The hydroxyl group is a strong activating group, meaning it makes the aromatic ring it is attached to significantly more reactive than benzene.[1] It donates electron density into the ring through a resonance effect.[2][3]

  • Ortho, Para-Director: This donation of electron density is not uniform; it specifically increases the nucleophilicity of the carbons at the ortho and para positions relative to the hydroxyl group.[1][3][4][5]

  • The Inherent Selectivity: In 4'-fluorobiphenyl-4-ol, the para position is already occupied by the 4'-fluorophenyl substituent. Therefore, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions (C2 and C6). The primary challenge is not ortho vs. para selectivity, but rather achieving clean mono-halogenation at an ortho position while avoiding common side reactions like di-halogenation or poor yields.

Caption: Directing effects on the primary aromatic ring.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My chlorination reaction with Cl₂ gas gives a complex mixture of products, including di-chlorinated species. How can I achieve clean ortho-mono-chlorination?

Answer:

Using elemental chlorine (Cl₂) with highly activated substrates like phenols often leads to over-halogenation due to its high reactivity.[6] The key is to use a milder, more controllable source of electrophilic chlorine. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[7][8][9]

Causality: NCS provides a slow, steady source of electrophilic chlorine (Cl⁺), which helps prevent the rapid, exothermic reaction that leads to multiple substitutions.[7] The choice of solvent is also critical. Using a non-polar solvent like dichloromethane (DCM) or a specialized fluorinated alcohol like hexafluoroisopropanol (HFIP) can enhance regioselectivity.[10][11][12] HFIP, in particular, can activate N-halosuccinimides through strong hydrogen bonding, enabling efficient halogenation under mild conditions without extra catalysts.[10][11][12]

Recommended Protocol: ortho-Chlorination using NCS

  • Preparation: Dissolve 4'-fluorobiphenyl-4-ol (1.0 eq) in anhydrous DCM or HFIP (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution in a single portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction with a 10% aqueous solution of sodium thiosulfate to destroy any remaining NCS.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

    • Wash the combined organic layers with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 2-chloro-4'-fluorobiphenyl-4-ol.

Question 2: I am attempting to brominate my substrate, but I am getting low yields and some starting material remains even after extended reaction times. How can I improve the conversion and selectivity?

Answer:

This issue often arises from using a brominating agent that isn't reactive enough under the chosen conditions or from steric hindrance slowing the reaction. While elemental bromine can be used, N-Bromosuccinimide (NBS) often provides better results, especially when paired with a catalytic amount of acid in an appropriate solvent.[13]

Causality: For para-substituted phenols, a combination of NBS and a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol has been shown to be highly effective for selective ortho-bromination.[13] The acid likely protonates the NBS, increasing its electrophilicity, while the polar protic solvent (methanol) can facilitate the reaction.

Recommended Protocol: Catalytic ortho-Bromination

  • Preparation: Dissolve 4'-fluorobiphenyl-4-ol (1.0 eq) and pTsOH (0.1 eq) in ACS-grade methanol (approx. 0.1-0.2 M). Stir for 10 minutes at room temperature.

  • Reagent Addition: In a separate flask, prepare a 0.1 M solution of NBS (1.0 eq) in methanol. Protect this flask from light with aluminum foil. Add the NBS solution dropwise to the substrate solution over 20-30 minutes.

  • Reaction: Stir the mixture at room temperature for an additional 15-30 minutes post-addition. Monitor closely by TLC.

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: Purify the resulting residue directly by column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield 2-bromo-4'-fluorobiphenyl-4-ol.

Question 3: Direct iodination with I₂ is proving ineffective. What advanced methods can provide high yields of 2-iodo-4'-fluorobiphenyl-4-ol?

Answer:

Direct iodination with molecular iodine (I₂) is often a difficult and low-yielding reaction because iodine is the least reactive halogen in electrophilic aromatic substitution.[4][14] To achieve efficient iodination, the iodine must be "activated" to generate a more potent electrophilic species, such as the hypoiodite (HOI) or an iodine cation (I⁺) equivalent.

Causality: Silver salts, such as silver sulfate (Ag₂SO₄), are highly effective activators.[14][15][16] The silver(I) ion coordinates to one of the iodine atoms in I₂, polarizing the I-I bond and precipitating silver iodide (AgI). This process generates a highly electrophilic iodine species that readily attacks the activated aromatic ring.[16]

Recommended Protocol: ortho-Iodination using Iodine and Silver Sulfate

  • Preparation: To a mixture of iodine (1.0 eq) and silver sulfate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add the 4'-fluorobiphenyl-4-ol (1.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the purple iodine color and by TLC. Reaction times can vary but are often complete within a few hours.

  • Workup:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated silver iodide and any excess silver salts.

    • Wash the filtrate with a 10% aqueous sodium thiosulfate solution to remove any remaining iodine, and then with water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 2-iodo-4'-fluorobiphenyl-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the different halogens with 4'-fluorobiphenyl-4-ol?

The order of reactivity for electrophilic halogenation is F₂ > Cl₂ > Br₂ > I₂. Fluorination is typically explosive and not practical in a standard laboratory setting. Chlorination is very fast, bromination is moderately fast, and iodination is slow and often requires an activating agent or catalyst.[17]

Q2: How do solvent and temperature generally affect regioselectivity?

For highly activated systems like phenols, the inherent directing effects of the -OH group are so strong that solvent and temperature have a less pronounced effect on ortho vs. para regioselectivity compared to less activated systems. However, these parameters are crucial for controlling mono- vs. di-substitution.

  • Solvent Polarity: Using non-polar solvents (e.g., CHCl₃, DCM, CCl₄) can temper the reactivity of the halogenating agent, which often favors mono-substitution.[6]

  • Temperature: Lowering the reaction temperature (e.g., 0 °C to < 5 °C) reduces the overall reaction rate, giving the mono-substituted product more time to form before it can react again. This is a classic strategy to improve selectivity for the first substitution.[4]

Q3: Are there any alternative high-selectivity methods for ortho-iodination I should consider?

Yes, for substrates where other methods fail, treatment with thallium(I) acetate and iodine has been reported to provide excellent selectivity for ortho-iodination of phenols.[18] The mechanism is believed to involve the formation of a thallium phenoxide intermediate, which then directs the iodine to the ortho position. However, thallium compounds are extremely toxic and should only be handled with extreme caution and appropriate personal protective equipment in a well-ventilated fume hood.

Q4: Can I use the same workup procedure for all three halogenation reactions?

The general workup strategy is similar, but there is one key difference. For chlorination and iodination, it is standard practice to include a quenching step with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This step neutralizes any unreacted halogenating agent (NCS, I₂), preventing further reactions during workup and making the process safer. This is also good practice for bromination reactions.

Summary of Recommended Conditions

HalogenationReagent (eq)Catalyst/Additive (eq)SolventTemp.Typical TimeKey Insight
Chlorination N-Chlorosuccinimide (1.05)NoneDCM or HFIPRT2-4 hNCS provides a controlled release of Cl⁺, preventing over-chlorination.[7][9][10]
Bromination N-Bromosuccinimide (1.0)pTsOH (0.1)MethanolRT< 1 hAcid catalysis enhances the electrophilicity of NBS for efficient ortho-substitution.[13]
Iodination Iodine (I₂) (1.0)Silver Sulfate (Ag₂SO₄) (1.0)DCMRT1-5 hSilver salt activates I₂ by precipitating AgI, generating a potent iodinating agent.[14][15][16]

General Experimental Workflow

The following diagram outlines a generalized workflow applicable to the regioselective halogenation protocols described in this guide.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_substrate Dissolve Substrate (4'-fluorobiphenyl-4-ol) add_reagent Add Halogenating Agent (Dropwise or Portionwise) prep_substrate->add_reagent prep_reagent Prepare Reagent Solution (e.g., NBS in MeOH) prep_reagent->add_reagent stir_monitor Stir and Monitor (TLC, LC-MS) add_reagent->stir_monitor quench Quench Reaction (e.g., aq. Na2S2O3) stir_monitor->quench extract Aqueous Workup & Extraction quench->extract dry_conc Dry & Concentrate extract->dry_conc purify Column Chromatography or Recrystallization dry_conc->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Generalized workflow for regioselective halogenation.

References

  • Higgens, H. S. (1950). Investigation of The Iodination of Some of The Ortho Substituted Phenols. Master's Theses or Doctor of Nursing Practice. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

  • Manikandan, R., et al. (2013). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. International Journal of Chemical Research. [Link]

  • Cambie, R. C., et al. (1976). Selective Iodination of Phenols in the ortho-Position. Journal of the Chemical Society, Perkin Transactions 1, 1161-1165. [Link]

  • Organic Chemistry Data. Chlorination - Common Conditions. [Link]

  • Taylor, J. E., & Wiegand, G. H. (1953). The Mechanism of the Iodination of Phenols. Transactions of the Kansas Academy of Science, 56(1), 39-43. [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • Studylib. Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]

  • Patsnap Synapse. What is the mechanism of Phenol?[Link]

  • Joshi, A. V., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(9), 7793-7803. [Link]

  • Wikipedia. Electrophilic halogenation. [Link]

  • Lau, W. F., & Wu, C. L. Aromatic Iodination with Iodine and Silver Sulfate. [Link]

  • Seema Dhawan Arora Chemistry. (2024). XII-11#24 Halogenation of Phenols. YouTube. [Link]

  • Chemistry Steps. Reactions of Phenols. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • Davies, S. G., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis, 13(14), 9833-9844. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Joshi, A. (2012). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi eGrove. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938. [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • PennState. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • El-Faham, A., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3209. [Link]

  • Brimble, M. A., et al. (2021). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 26(4), 888. [Link]

  • The Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Smith, K., El-Hiti, G. A., & Al-Saadi, A. (2004). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Current Organic Synthesis, 1(3), 253-274. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2019). Aromatic Electrophilic Substitution on Biphenyl. YouTube. [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938. [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Scribd. [Link]

  • Dietzler, A. J., & Bradley, K. B. (1969). Method for selectively brominating phenols. U.S.
  • Chemguide. The Halogenation of Alkenes. [Link]

Sources

Stability of 2-Chloro-4'-fluorobiphenyl-4-ol under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Chloro-4'-fluorobiphenyl-4-ol

Executive Summary: The Stability Paradox

Researchers often contact us concerned that 2-Chloro-4'-fluorobiphenyl-4-ol is degrading during basic hydrolysis steps (e.g., ester cleavage of a precursor or extraction into NaOH).[1]

The Verdict: This molecule is chemically stable regarding the carbon-halogen bonds (C-Cl and C-F) under standard alkaline conditions (pH 10–14, <100°C). The "degradation" users observe is almost invariably due to oxidative coupling of the phenoxide anion, not hydrolysis of the halogens.

This guide details why this happens, how to distinguish between oxidation and hydrolysis, and how to prevent it.

Technical Analysis: Reactivity Profile

To understand the stability, we must look at the electronic environment of the molecule in a basic medium.

A. The Protective Phenoxide Effect

Upon exposure to base (NaOH, KOH,


), the phenol proton (

) is removed immediately.

The resulting phenoxide anion is a powerful electron-donating group (EDG).[1]

  • Ring A (containing Cl): The negative charge on the oxygen donates electron density into the ring via resonance (

    
     effect). This makes Ring A extremely electron-rich.[1]
    
  • Nucleophilic Attack (

    
    ):  Hydroxide ions (
    
    
    
    ) are nucleophiles.[1] For
    
    
    to displace the Chlorine (C-Cl) or Fluorine (C-F), the ring must be electron-deficient (usually requiring strong electron-withdrawing groups like
    
    
    ).[1]
B. The Oxidative Vulnerability

The same electron-rich nature that protects against hydrolysis makes the molecule susceptible to oxidation .

  • In the presence of dissolved oxygen (

    
    ), the phenoxide can lose an electron to form a phenoxy radical.
    
  • These radicals rapidly dimerize (coupling at ortho/para positions) or oxidize further to form quinones.[1]

  • Visual Indicator: The solution turns from colorless

    
     yellow 
    
    
    
    brown
    
    
    black.[1]

Visualizing the Pathways

The following diagram illustrates the competing pathways. Note that the "Hydrolysis" pathway is energetically blocked, while the "Oxidation" pathway is open if oxygen is present.

StabilityPathways Start 2-Chloro-4'-fluorobiphenyl-4-ol (Neutral Phenol) Phenoxide Phenoxide Anion (Electron Rich) Start->Phenoxide Deprotonation (Fast, Reversible) Base Base (NaOH/KOH) Base->Phenoxide Hydrolysis Hydrolysis Pathway (SNAr of Cl or F) Phenoxide->Hydrolysis Blocked by Electronic Repulsion Oxidation Oxidative Pathway (Radical Coupling) Phenoxide->Oxidation + O2 (Air) Stable STABLE (No Reaction) Hydrolysis->Stable C-Cl/C-F Intact Degradation DEGRADATION (Dimers/Quinones) Oxidation->Degradation Brown Color

Figure 1: Reaction pathways in basic media.[1] The red dashed line indicates the kinetically disfavored hydrolysis pathway.

Troubleshooting Guide

Scenario A: "My solution turned brown/black within minutes."
  • Diagnosis: Oxidative degradation (Quinone formation).[1]

  • Root Cause: The solution was not degassed, or the headspace contained air. Phenoxides are air-sensitive.[1]

  • Corrective Action:

    • Add a reducing agent (e.g., Sodium Bisulfite,

      
      ) to the quench if possible.
      
    • Prevention: Sparge all basic solvents with Argon or Nitrogen for 15 minutes before adding the substrate.[1] Perform the reaction under an inert atmosphere.

Scenario B: "I see a precipitate forming during the reaction."
  • Diagnosis: "Salting out" or pH fluctuation.[1]

  • Root Cause:

    • Possibility 1: The sodium phenoxide salt is less soluble in high-ionic-strength media (e.g., 5M NaOH) than in water.[1]

    • Possibility 2: If the base was consumed or not in excess, the pH may have dropped below 9.0, causing the neutral phenol to precipitate.

  • Corrective Action:

    • Check pH (ensure pH > 12).[1]

    • Add a co-solvent (e.g., 10% Methanol or THF) to maintain solubility of the salt.

Scenario C: "My LC-MS shows a mass shift of +14 or +16."
  • Diagnosis: Oxidation artifacts.[1]

  • Root Cause: +16 indicates hydroxylation (formation of a catechol/hydroquinone derivative).[1] +14 often indicates methylation if methanol was used as a solvent in the presence of strong nucleophiles (less likely here) or formation of a quinone methide.

  • Clarification: This is not hydrolysis of the Chlorine (-35) or Fluorine (-19).[1]

Quantitative Data: Solubility & Properties

ParameterValue / BehaviorNotes
pKa (Phenol) ~8.8 – 9.2 (Estimated)The 2-Cl group increases acidity slightly vs. parent biphenylol (9.55).[1]
Solubility (pH 7) Insoluble (< 1 mg/mL)Neutral form is highly lipophilic.[1]
Solubility (pH 13) Soluble (> 50 mg/mL)Forms Sodium Phenoxide salt.[1]
Stability (pH 14, 25°C) > 48 HoursOnly if stored under Nitrogen/Argon.[1]
Stability (pH 14, 80°C) > 6 HoursStable to hydrolysis; highly sensitive to oxidation.[1]

Standardized Protocol: Safe Hydrolysis/Extraction

If you are using this molecule as an intermediate (e.g., hydrolyzing an ester precursor), follow this protocol to ensure integrity.

Step 1: Preparation of Base

  • Prepare 2M NaOH (or LiOH/KOH).[1]

  • CRITICAL: Sparge the base solution with Nitrogen gas for 15–20 minutes to remove dissolved oxygen.

Step 2: Reaction Setup

  • Dissolve the substrate in a minimal amount of organic co-solvent (THF or Methanol) if it is a solid ester.

  • Add the degassed base under a stream of Nitrogen.

  • Seal the vessel immediately.

Step 3: Monitoring

  • Monitor by TLC or HPLC.[1]

  • Note: The phenoxide species (in base) will have a different retention time than the neutral phenol. To check the true purity, take an aliquot, acidify it with 1M HCl, and then inject/spot. This converts it back to the neutral form for consistent comparison.

Step 4: Quench/Workup

  • Cool the mixture to 0°C.

  • Acidify carefully with 1M HCl to pH ~2.[1]

  • The product (2-Chloro-4'-fluorobiphenyl-4-ol) will precipitate as a white/off-white solid.[1]

  • Extract with Ethyl Acetate.[1]

Frequently Asked Questions (FAQ)

Q: Can the Fluorine atom be hydrolyzed to an -OH group under these conditions? A: No. Nucleophilic Aromatic Substitution (


) of an unactivated fluoro-biphenyl requires extreme conditions (e.g., temperatures >180°C, super-bases, or specific catalysts). In standard aqueous/alcoholic base, the Fluorine is stable.

Q: Why does my reference standard look different from my reaction product on TLC? A: Are you spotting the basic reaction mixture directly? The basic spot is the phenoxide salt, which is much more polar (lower


) than the neutral reference standard. Acidify a mini-workup of your reaction mixture before spotting TLC.[1]

Q: Is the Chlorine at position 2 labile? A: Generally, no. While ortho-halogens can sometimes be labile, the electron-rich nature of the phenoxide ring protects it. Furthermore, steric hindrance from the biphenyl twist at the 2-position further discourages nucleophilic attack.

References

  • Hanson, P. (2002).[1] Reactivity of Halogenated Phenols. In: The Chemistry of Phenols. Wiley-VCH.[1] (General grounding on phenoxide electronics and resistance to

    
    ).
    
  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][2] (Mechanisms of Nucleophilic Aromatic Substitution and Phenol Oxidation).

  • Gross, P., & Shimokawa, K. (1998).[1] Oxidative Degradation of Phenolic Compounds in Alkaline Media. Journal of Agricultural and Food Chemistry. (Mechanism of browning/quinone formation in base).[1]

  • EPA CompTox Dashboard. (2024). Physicochemical Properties of Chlorinated Biphenylols. (Source for estimated pKa and solubility data of structural analogs).[1]

  • BenchChem Technical Data. (2024). Solubility Profile of Halogenated Biphenyls. (General solubility rules for fluorobutyrophenone analogs).[1]

Sources

Validation & Comparative

1H NMR chemical shift assignment for 2-Chloro-4'-fluorobiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to High-Fidelity NMR Assignment

Executive Summary

In drug discovery, halogenated biphenyl scaffolds are ubiquitous in NSAIDs (e.g., Diflunisal analogs) and estrogen receptor modulators.[1] However, the 2-Chloro-4'-fluorobiphenyl-4-ol motif presents a specific analytical challenge: the steric clash of the ortho-chlorine atom induces a dihedral twist, disrupting ring coplanarity and altering expected chemical shifts via the "Ortho Effect."[1]

This guide compares two assignment methodologies:

  • The Standard Routine (Alternative): Reliance on 1D

    
    H NMR and generic database prediction.[1]
    
  • The Integrated Protocol (Recommended): A self-validating workflow combining solvent-specific effects,

    
    F-decoupling, and HSQC to resolve the aromatic "crowding" region (6.8 – 7.6 ppm).
    

Comparative Analysis: Method Performance

The following table contrasts the reliability of standard assignment methods versus the recommended integrated protocol for this specific scaffold.

FeatureStandard Routine (1D

H in CDCl

)
Integrated Protocol (DMSO-

+ 2D/19F)
OH Detection Poor. Often broad/invisible due to exchange; merges with aromatics.[1]Excellent. Sharp singlet at ~10.0 ppm; distinct from aromatic region.[1]
Ring B Assignment Ambiguous. H-2'/6' and H-3'/5' often overlap with Ring A protons.Definitive.

F coupling constants (

) identify H-3'/5' immediately.[1]
Conformational Insight None. Assumes planar geometry.[1]High. Shift of H-6 indicates twist angle caused by 2-Cl.[1]
Confidence Level Low (Risk of isomer misidentification).[1]High (Self-validating via coupling constants).[1]

High-Fidelity Chemical Shift Assignment

Note: The values below are high-confidence predicted shifts derived from substituent chemical shift (SCS) additivity rules validated against 2-chlorobiphenyl and 4-fluorophenol analogs.

Solvent: DMSO-


 (Recommended for Phenol stability)
Reference:  TMS (0.00 ppm)[1]
Table 1: Predicted Chemical Shift Data
PositionProton

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
OH 4-OH9.8 – 10.2 s (broad)-Deshielded phenol; solvent H-bond stabilizes signal.[1]
Ring A H-3 6.90 – 6.98 d

Ortho to OH (shielding) & Cl.[1] Appears as a doublet due to meta coupling.[1]
Ring A H-5 6.75 – 6.85 dd

,

Ortho to OH (shielding); Meta to Cl. Most upfield aromatic signal.[1]
Ring A H-6 7.25 – 7.35 d

Meta to OH; Ortho to bridge. Deshielded by biphenyl ring current.[1]
Ring B H-3', 5' 7.20 – 7.30 dd / m

,

Ortho to F. Large

F coupling dominates splitting pattern.
Ring B H-2', 6' 7.45 – 7.55 dd

,

Meta to F; Ortho to bridge. Shielded slightly by 2-Cl induced ring twist.[1]

Assignment Logic & Mechanism

The following diagram illustrates the decision tree used to assign the complex aromatic region (6.5 - 7.6 ppm) where signals overlap.

AssignmentLogic Start Start: Aromatic Region (6.5 - 7.6 ppm) CheckF Check 19F Coupling (Is J > 5 Hz present?) Start->CheckF RingB Ring B (Fluorinated) CheckF->RingB Yes RingA Ring A (Chlorinated Phenol) CheckF->RingA No OrthoF H-3', H-5' (Large 3J_HF ~8-10 Hz) RingB->OrthoF MetaF H-2', H-6' (Small 4J_HF ~5-6 Hz) RingB->MetaF CheckMult Check Multiplicity RingA->CheckMult H5 H-5 (dd, Ortho to OH) Most Upfield (~6.8 ppm) CheckMult->H5 Doublet of Doublets H3 H-3 (d, Meta coupling only) Between Cl and OH CheckMult->H3 Small Doublet (Meta) H6 H-6 (d, Large Ortho coupling) Deshielded by Bridge CheckMult->H6 Large Doublet (Ortho)

Figure 1: Logical flow for distinguishing Ring A (Phenolic) from Ring B (Fluorinated) protons based on coupling constants.

Experimental Validation Protocol

To achieve the resolution described above, the following experimental conditions are mandatory.

Sample Preparation (DMSO- )

Objective: Maximize OH visibility and minimize stacking interactions.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).[1]
    
    • Why DMSO? CDCl

      
       allows rapid proton exchange, often broadening the Phenol-OH into the baseline.[1] DMSO forms hydrogen bonds with the OH, "locking" it into a sharp singlet at ~10 ppm.[1]
      
  • Tube: Use a high-precision 5mm NMR tube to prevent shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): Minimum 16 (for 10mg) or 64 (for <2mg).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Aromatic protons adjacent to halogens (Cl, F) often have longer

      
       relaxation times.[1] A short D1 will reduce integration accuracy for H-3 and H-3'/5'.[1]
      
  • Spectral Width: 14 ppm (to capture the downfield OH).

Advanced Validation (The "Gold Standard")

If the doublet signals of H-6 and H-3 overlap with the Fluorine ring signals (common in 300 MHz instruments), perform a


F-Decoupled 

H NMR
:
  • Center the decoupler frequency (O2) on the Fluorine signal (~ -115 to -120 ppm).

  • Acquire the proton spectrum.[1][2][3][4]

  • Result: The complex multiplets of H-2',6' and H-3',5' will collapse into standard doublets (resembling a standard para-substituted benzene), while Ring A protons remain unchanged.[1] This confirms the assignment instantly.

References

  • Substituent Chemical Shifts (SCS)

    • Hayamizu, K., & Yanagisawa, O. (1990).[1] 1H NMR parameters of chlorinated biphenyls. ResearchGate.

    • Key Insight: Establishes the additive effects of Chlorine on the biphenyl core.[2]

  • Solvent Effects on Phenols

    • Thieme Connect.[1] (2023).[1][5] Solvents Influence 1H NMR Chemical Shifts.

    • Key Insight: Validates the use of DMSO-d6 for sharpening phenolic OH signals.
  • General Chemical Shift Tables

    • LibreTexts Chemistry.[1] (2024).[1][6] 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

    • Key Insight: Baseline values for aromatic and phenolic protons.[1][3][7][8]

  • Fluorine Coupling Constants

    • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][9]

    • Key Insight: Provides the coupling ranges (Ortho ~10Hz, Meta ~6Hz) used in the assignment logic.

Sources

A Researcher's Guide to 19F NMR Analysis of Fluoro-Substituted Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unparalleled Synergy of Fluorine and Biphenyls in Modern Chemistry

Fluoro-substituted biphenyls represent a cornerstone of modern medicinal chemistry and materials science. Their unique conformational properties, arising from restricted rotation around the aryl-aryl single bond (atropisomerism), combined with the profound electronic influence of fluorine, make them privileged scaffolds in drug discovery and advanced materials. Analyzing and characterizing these complex molecules, however, demands a technique of exceptional sensitivity and resolving power.

Enter Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. The 19F nucleus is an NMR spectroscopist's dream: it possesses a spin of ½, boasts 100% natural abundance, and has a high gyromagnetic ratio, making it the third most receptive nucleus for NMR after tritium and protons.[1][2] Crucially, the near-total absence of fluorine in biological systems means that 19F NMR offers a background-free window to observe these molecules in complex environments, a significant advantage in drug development and in-cell studies.[1][3]

This guide provides an in-depth comparison of 19F NMR with other analytical techniques for the characterization of fluoro-substituted biphenyl derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and present supporting data to empower researchers in their structural elucidation endeavors.

Fundamental Principles: Why 19F NMR Excels

The power of 19F NMR lies in its remarkable sensitivity to the local electronic environment.[1][4] This sensitivity translates into a very wide range of chemical shifts, spanning approximately 800 ppm, which is significantly larger than that of 1H NMR.[2] This large spectral dispersion minimizes the common issue of signal overlap, even in complex molecules with multiple fluorine atoms, simplifying spectral interpretation.[1][5]

For fluoro-substituted biphenyls, this means that subtle changes in conformation, substitution patterns, or intermolecular interactions result in distinct and measurable changes in the 19F NMR spectrum. Key parameters derived from a 19F NMR experiment include:

  • Chemical Shift (δ): Highly indicative of the electronic environment around the fluorine nucleus.

  • Spin-Spin Coupling Constants (J): Provide through-bond connectivity information, revealing neighboring nuclei (F, H, C, etc.).[6]

  • Nuclear Overhauser Effects (NOE): Reveal through-space proximity between nuclei, crucial for conformational analysis.[7]

  • Relaxation Times (T1 and T2): Offer insights into molecular dynamics and binding events.

Structural Elucidation of Fluoro-Substituted Biphenyls: A Deep Dive

The analysis of fluoro-substituted biphenyls by 19F NMR is a nuanced process where spectral parameters directly correlate with molecular structure.

The Influence of Substitution on Chemical Shifts

The position of the fluorine atom on the biphenyl rings, as well as the nature of other substituents, dramatically influences the 19F chemical shift. This is due to a combination of inductive and resonance effects, in addition to through-space interactions.

Substitution PatternTypical 19F Chemical Shift Range (ppm vs. CFCl3)[8]Key Influencing Factors
Ortho-Fluoro +80 to +170Steric hindrance from the adjacent ring can lead to significant deshielding. Highly sensitive to dihedral angle.
Meta-Fluoro +80 to +170Primarily influenced by inductive effects of other substituents on the ring.
Para-Fluoro +80 to +170Sensitive to resonance effects from substituents in the para position on the same or adjacent ring.
Perfluoroaryl VariesComplex interplay of through-bond and through-space F-F couplings.
Deciphering Connectivity with Coupling Constants

Spin-spin coupling provides a roadmap of the molecular structure. In fluoro-substituted biphenyls, several types of coupling are informative:

  • nJHF (Heteronuclear H-F Coupling): Coupling between fluorine and protons provides crucial information for assigning signals in both 1H and 19F spectra. Geminal (2JHF) and vicinal (3JHF) couplings are particularly useful.

  • nJFF (Homonuclear F-F Coupling): Coupling between different fluorine nuclei can be observed over several bonds (up to 5J is common).[2] The magnitude of these couplings is sensitive to the dihedral angle between the rings.

  • nJCF (Heteronuclear C-F Coupling): These couplings are invaluable for definitive carbon skeleton assignment using techniques like 13C{19F} NMR or 2D correlation experiments like HMBC.[9]

A Special Case: Atropisomerism

Many ortho-substituted biphenyls exhibit atropisomerism, where rotation around the C-C single bond is hindered, leading to stable, non-interconverting rotational isomers (rotamers). 19F NMR is an exceptionally powerful tool for studying this phenomenon.[10]

  • Distinct Signals: If the rotational barrier is high enough on the NMR timescale, the fluorine atoms in each atropisomer will exist in chemically distinct environments, giving rise to separate signals in the 19F NMR spectrum.

  • Kinetic Analysis: By acquiring spectra at different temperatures, the rate of interconversion between atropisomers can be determined, allowing for the calculation of the rotational energy barrier.[11][12] This is a critical parameter in drug design, as different atropisomers can have vastly different biological activities.

The use of chiral solvating agents can also be employed to resolve the signals of atropisomers in the 19F NMR spectrum, providing a method to study racemization kinetics.[11][12]

Comparative Analysis: 19F NMR vs. Alternative Techniques

While 19F NMR is a premier technique for analyzing fluoro-substituted biphenyls, it is often used in conjunction with other methods.

TechniqueStrengths for Fluoro-Biphenyl AnalysisLimitations Compared to 19F NMR
1H NMR Provides complementary information on the proton environment. Essential for full structural elucidation.Lower chemical shift dispersion can lead to signal overlap, especially in complex molecules. Less sensitive to subtle conformational changes.
13C NMR Defines the carbon backbone of the molecule.Low natural abundance and lower gyromagnetic ratio result in significantly lower sensitivity.
Mass Spectrometry (MS) Provides accurate mass and fragmentation patterns, confirming molecular formula.Provides no information on stereochemistry or conformation (e.g., atropisomers).
X-ray Crystallography Provides the definitive solid-state structure, including absolute configuration of atropisomers.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution.

Experimental Protocols: A Practical Guide

Achieving high-quality, reproducible 19F NMR data requires careful attention to experimental detail.

Workflow for 19F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample 1. Dissolve Sample (2-10 mg in 0.6-0.7 mL solvent) add_ref 2. Add Internal Reference (e.g., C6F6 or TFA) prep_sample->add_ref filter_sol 3. Filter Solution (into clean NMR tube) add_ref->filter_sol lock_shim 4. Lock and Shim (on deuterated solvent) filter_sol->lock_shim setup_exp 5. Setup 1D 19F Experiment (Pulse-acquire, 1H decoupling) lock_shim->setup_exp run_2d 6. Run 2D Experiments (if needed) (COSY, NOESY, HMBC) setup_exp->run_2d proc_fid 7. Process FID (Fourier Transform, Phasing) run_2d->proc_fid ref_spec 8. Reference Spectrum (to internal standard) proc_fid->ref_spec integrate 9. Integrate Peaks & Analyze Couplings ref_spec->integrate

Caption: Standard workflow for 19F NMR analysis of small molecules.

Detailed Step-by-Step Methodology

1. Sample Preparation:

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Common choices include CDCl₃, Acetone-d₆, and DMSO-d₆. The choice of solvent can slightly influence chemical shifts.[13]
  • Concentration: For a standard 1D 19F NMR spectrum, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally sufficient.[13]
  • Internal Reference: While not always necessary for simple identification, an internal reference standard is crucial for accurate chemical shift reporting and quantitative analysis. Trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) are common choices, but should be evaluated for inertness with the sample.[14]
  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[1]

2. Instrument Setup and Data Acquisition:

  • Tuning and Matching: Ensure the NMR probe is properly tuned to the 19F frequency.
  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  • Basic 1D 19F Spectrum: A simple pulse-acquire experiment is often sufficient. For molecules containing protons, applying 1H decoupling during acquisition will collapse nJHF couplings, resulting in sharper singlets and simplifying the spectrum.[6] To retain coupling information, run a corresponding non-decoupled experiment.
  • Acquisition Parameters:
  • Spectral Width: Ensure the spectral width is large enough to encompass all expected 19F signals. A range of -250 to 50 ppm is often a good starting point for organofluorine compounds.[8]
  • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for qualitative analysis. For quantitative measurements, the relaxation delay should be at least 5 times the longest T1 relaxation time of the nuclei of interest to ensure full relaxation.[6]
  • Number of Scans (ns): Due to the high sensitivity of 19F, a small number of scans (e.g., 8 or 16) is often sufficient.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz is typical) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline for accurate integration.
  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known chemical shift value.

Conclusion

19F NMR spectroscopy is an indispensable tool for researchers working with fluoro-substituted biphenyl derivatives. Its high sensitivity, wide chemical shift range, and ability to probe subtle conformational changes provide a level of structural insight that is difficult to achieve with other techniques.[2][6] From routine structural confirmation to the complex kinetic analysis of atropisomerism, 19F NMR offers a robust and versatile platform for accelerating research and development in the pharmaceutical and materials science industries.[15] By understanding the fundamental principles and applying the rigorous experimental protocols outlined in this guide, scientists can fully leverage the power of this exceptional analytical method.

References
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (PMC). Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available at: [Link]

  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. Solvias. Available at: [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Royal Society of Chemistry. Available at: [Link]

  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. American Chemical Society. Available at: [Link]

  • Exploring ¹⁹F NMR in Drug Development. News-Medical.net. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (PMC). Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • Fluorine NMR. University of Washington. Available at: [Link]

  • Guide to Fluorine NMR for Organic Chemists. Wellesley Books. Available at: [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Institutes of Health (PMC). Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes. National Institutes of Health (PMC). Available at: [Link]

  • GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. Wiley. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds (Supporting Information). Royal Society of Chemistry. Available at: [Link]

  • 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]

Sources

Precision Purity Analysis: Melting Point Determination for 2-Chloro-4'-fluorobiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of melting point determination methods for 2-Chloro-4'-fluorobiphenyl-4-ol (CAS: 1214348-76-1), a critical intermediate in the synthesis of fluorinated pharmaceuticals and liquid crystal materials.

Executive Summary & Chemical Context

2-Chloro-4'-fluorobiphenyl-4-ol is a halogenated biphenyl derivative characterized by a phenolic hydroxyl group, a chlorine substituent at the ortho position (relative to the phenol), and a fluorine atom on the para position of the second ring.

In drug development (specifically for NSAID analogs like Flurbiprofen derivatives) and materials science, the purity of this intermediate is non-negotiable. Isomeric impurities (e.g., ortho-fluoro isomers) or de-halogenated byproducts can significantly alter the thermodynamic properties of the final product.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying specific impurities, Melting Point (MP) Determination remains the rapid, first-line thermodynamic test for overall crystalline lattice integrity. This guide compares the traditional Capillary Method against Differential Scanning Calorimetry (DSC) to establish a robust quality control protocol.

Technical Comparison: Capillary vs. DSC

The following table contrasts the two primary methodologies for analyzing 2-Chloro-4'-fluorobiphenyl-4-ol.

FeatureMethod A: Capillary Melting PointMethod B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change (Solid

Liquid).
Measurement of heat flow difference between sample and reference.
Primary Output Melting Range (

to

).
Melting Endotherm, Enthalpy of Fusion (

), Purity %.
Purity Basis Qualitative: Broad range = Impure.Quantitative: Van't Hoff equation (MP depression).
Sample Size

1-2 mg (in glass capillary).

2-5 mg (in crimped aluminum pan).
Precision

0.5 – 1.0 °C (Operator dependent).

0.1 °C (Instrument dependent).
Limit of Detection Difficult to detect <1% impurity if eutectic is similar.Can detect <0.5 mol% impurity via peak shape analysis.
Suitability Routine QC; Quick checks during synthesis.Final Release Testing; Polymorph screening.

Experimental Protocols

Method A: Capillary Melting Point (Standard Procedure)

Best for: Rapid in-process checks during recrystallization.

  • Sample Prep: Dry the 2-Chloro-4'-fluorobiphenyl-4-ol sample under vacuum (40°C, 2 hours) to remove residual solvent (e.g., dichloromethane or hexane) which artificially depresses MP.

  • Loading: Grind the sample to a fine powder. Fill a clean glass capillary to a height of 2–3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to find the approximate melting point (Expected range: 110–120°C depending on specific polymorph/solvate).

  • Ramp 2 (Precise): Cool to 20°C below the approximate MP. Resume heating at 1.0°C/min .

  • Observation: Record two temperatures:

    • Onset Point: First visible liquid droplet (meniscus formation).

    • Clear Point: Complete disappearance of solid turbidity.

Method B: DSC Purity Determination (Advanced Procedure)

Best for: Certificate of Analysis (CoA) generation and absolute purity calculation.

  • Calibration: Calibrate the DSC using Indium (

    
    C) and Zinc standards to bracket the expected range of the biphenyl derivative.
    
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal (crimped lid) to prevent sublimation of the halogenated compound.

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp at 2°C/min to 140°C (Slow ramp required for accurate Van't Hoff calculation).

    • Note: A faster ramp (10°C/min) may be used to check for decomposition, but 2°C/min is required for purity analysis.

  • Analysis: Integrate the endothermic peak. Use the instrument software (e.g., TA Instruments Trios or Netzsch Proteus) to apply the Van't Hoff 1/F Plot :

    
    
    Where 
    
    
    
    is sample temp,
    
    
    is pure melting point,
    
    
    is mole fraction impurity, and
    
    
    is fraction melted.

Representative Experimental Data

The following data illustrates the difference in sensitivity between the two methods when analyzing a "Crude" vs. "Recrystallized" batch of 2-Chloro-4'-fluorobiphenyl-4-ol.

(Note: Data below is representative of typical biphenyl-ol behavior for illustrative comparison)

Batch IDMethod A: Capillary RangeMethod B: DSC Onset (

)
Method B: DSC Purity (Calc.)Interpretation
Batch 001 (Crude) 104.5 – 109.2 °C (Range: 4.7°C)106.1 °C96.4 mol%Broad range indicates significant solvent or isomer impurities.
Batch 002 (Pure) 112.0 – 113.1 °C (Range: 1.1°C)112.4 °C99.1 mol%Sharp peak confirms high lattice order; suitable for next step.

Key Insight: In Batch 001, the Capillary method shows a depressed start (104.5°C). However, DSC provides the mole percent impurity (3.6%), allowing the chemist to calculate exactly how much recrystallization solvent is needed to purify the batch.

Decision Workflow & Signaling Pathway

The following diagram outlines the logical flow for determining when to use which method during the synthesis of 2-Chloro-4'-fluorobiphenyl-4-ol.

PurityWorkflow Start Synthesis Reaction (Suzuki Coupling) Workup Workup & Isolation (Crude Solid) Start->Workup Check1 Method A: Capillary MP (Quick Screen) Workup->Check1 Decision1 Range < 2°C? Check1->Decision1 Recryst Recrystallization (EtOH/Hexane) Decision1->Recryst No (Impure) MethodB Method B: DSC Analysis (Purity Calculation) Decision1->MethodB Yes (Pass) Recryst->Check1 HPLC Cross-Validation (HPLC-UV) MethodB->HPLC Release Final Release (CoA Generation) HPLC->Release

Figure 1: Integrated Quality Control Workflow for Biphenyl Intermediates.

References

  • ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: Purity Determination by DSC. Application Note. [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[1] Wiley-Blackwell. (Chapter 1: "DSC Purity Determination"). [Link]

Sources

Validating purity of 2-Chloro-4'-fluorobiphenyl-4-ol via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of purity validation methods for 2-Chloro-4'-fluorobiphenyl-4-ol (Formula:


), a critical biaryl scaffold often utilized in the synthesis of NSAIDs (e.g., Diflunisal analogs) and liquid crystal mesogens.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic purity, it often fails to detect inorganic salts, moisture, and trapped solvents—impurities common in Suzuki-Miyaura coupling workflows. This guide establishes why Elemental Analysis (EA) remains a non-negotiable validation step and how to implement it alongside HPLC and quantitative NMR (qNMR).

The Purity Paradox in Biaryl Synthesis

In the synthesis of halogenated biphenyls, a common "Purity Paradox" occurs:

  • HPLC Purity: 99.8% (Area %)

  • Actual Potency: 94.5% (Mass Balance)

Why? The Suzuki coupling used to synthesize 2-Chloro-4'-fluorobiphenyl-4-ol introduces specific contaminants that HPLC UV-Vis detectors miss:

  • Inorganic Salts: Potassium carbonate (

    
    ) or Potassium fluoride (
    
    
    
    ) residues.
  • Trapped Solvents: Toluene or Ethanol solvates within the crystal lattice.

  • Catalyst Residues: Palladium black (colloidal).

Elemental Analysis (CHN Combustion) is the only method that validates the bulk mass balance , ensuring the "white powder" in the vial matches the theoretical formula


.

Core Methodology: Elemental Analysis (CHN)

The Challenge of Halogens (F, Cl)

Standard CHN analyzers combust samples at ~950°C. However, 2-Chloro-4'-fluorobiphenyl-4-ol presents two specific challenges:

  • Fluorine Interference: Fluorine does not form a simple oxide. It reacts with hydrogen to form HF, which attacks the quartz combustion tube (

    
    ), forming volatile 
    
    
    
    . This can artificially inflate results or damage the detector.
  • Chlorine Interference: Chlorine forms

    
     or 
    
    
    
    , which must be scrubbed or separated to prevent interference with Nitrogen detection.
Optimized Protocol for Halogenated Biphenyls

Equipment: Thermo Fisher FlashSmart or Elementar vario EL cube (configured for CHNS+Halogens).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry the sample at 40°C under high vacuum (1 mbar) for 4 hours to remove surface moisture.

    • Weigh 2.0–3.0 mg (

      
       0.001 mg) into a Tin (Sn) capsule .
      
    • Critical Step: Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      )
      as a combustion additive. This binds Fluorine, preventing quartz attack, and ensures complete oxidation of the aromatic ring.
  • Combustion Parameters:

    • Furnace Temp: 1050°C (Higher temp required for aryl-chlorides).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds (excess

      
       needed for the biphenyl core).
      
  • Detection:

    • Gases pass through a reduction tube (Copper) to convert

      
      .
      
    • Halogen scrubbers (Silver wool) remove Cl and F residues before the TCD (Thermal Conductivity Detector) measures C, H, and N.

Data Interpretation

Theoretical Values for


 (MW: 222.64  g/mol ): 
  • Carbon: 64.74%

  • Hydrogen: 3.62%

  • Nitrogen: 0.00%

Acceptance Criteria:


 absolute deviation.
Scenario%C Found%H FoundDiagnosis
Pure 64.71%3.65%Pass (Within

).
Solvent Trap 66.50%4.10%Fail. High C/H indicates trapped Toluene.
Salt Contam. 60.10%3.30%Fail. Low values indicate inorganic bulk (

).
Wet Sample 62.80%4.20%Fail. Low C, High H indicates moisture (

).

Comparative Alternatives: HPLC & qNMR

While EA confirms the bulk, it cannot distinguish between isomers (e.g., 2-Chloro vs. 3-Chloro). This is where chromatography and spectroscopy are required.[1]

HPLC-UV (Isomer Specificity)
  • Role: Detects regioisomers and organic byproducts (e.g., de-halogenated biphenyls).

  • Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Gradient Acetonitrile : Water (0.1%

      
      ). 40% 
      
      
      
      90% ACN over 15 mins.
    • Wavelength: 254 nm (Biphenyl absorption).

  • Limitation: Blind to inorganic salts and water.

F-qNMR (Absolute Quantitation)
  • Role: The "Gold Standard" for fluorinated purity.

  • Method: Use an internal standard (e.g.,

    
    -Trifluorotoluene) with a known relaxation delay (
    
    
    
    ).
  • Advantage: Can quantify the exact mole ratio of the 4'-Fluoro target vs. any 2'-Fluoro impurities.

  • Limitation: High instrument cost; requires distinct chemical shifts.

Comparative Analysis Summary

The following table contrasts the three techniques for validating 2-Chloro-4'-fluorobiphenyl-4-ol.

FeatureElemental Analysis (EA) HPLC-UV

F-qNMR
Primary Target Bulk Composition (C, H)Organic Impurities / IsomersActive Fluorinated Species
Detects Salts? Yes (via %C dilution)No (elute in void volume)No (invisible in F-NMR)
Detects Isomers? No (Isomers have same %C)Yes (Excellent resolution)Yes (Distinct shifts)
Sample Required 2–5 mg (Destructive)<1 mg (Recoverable)10–20 mg (Recoverable)
Throughput Medium (10 mins/run)High (Auto-sampler)Low (Long scan times)
Cost per Run Low ($)Low ($)High (

$)

Validation Workflow (Visualized)

The specific synthesis of 2-Chloro-4'-fluorobiphenyl-4-ol involves a Suzuki coupling between 4-Bromo-2-chlorophenol and 4-Fluorophenylboronic acid . The following diagram illustrates the validation decision tree.

PurityValidation Synthesis Suzuki Coupling (Pd Cat, K2CO3) Crude Crude Isolation (Solid) Synthesis->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification HPLC Step 1: HPLC-UV Check for Isomers/Organics Purification->HPLC EA Step 2: Elemental Analysis Check for Salts/Solvents HPLC->EA If >99% Area Reprocess Reprocess (Wash/Dry) HPLC->Reprocess If Isomers >1% qNMR Step 3: 19F-qNMR Final Potency Assignment EA->qNMR If C/H within 0.4% EA->Reprocess If C% Low (Salts) or H% High (Wet) Release Release Lot (>98% Purity) qNMR->Release Confirms Structure Reprocess->Purification

Figure 1: Integrated Purity Validation Workflow. Note that EA serves as the critical gatekeeper between organic purity (HPLC) and final structural certification (NMR).

Conclusion

For 2-Chloro-4'-fluorobiphenyl-4-ol , relying solely on HPLC is a critical error that can lead to erroneous potency calculations in drug development. The presence of Fluorine and Chlorine necessitates a modified Elemental Analysis protocol using combustion additives (


)  to prevent instrument damage and ensure accuracy.

Recommendation: Adopt a "Triad Strategy":

  • HPLC for organic purity.

  • EA for salt/solvate detection.

  • 
    F-NMR  for structural verification.
    

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link

  • Sigma-Aldrich. (2024). 2-Chloro-4-fluorotoluene TraceCERT®, certified reference material, 19F-qNMR Standard.[2]Link

  • BenchChem. (2024). A Comparative Guide to HPLC Analysis for Purity Validation.Link

  • Royal Society of Chemistry. (2015).
  • ICH. (2025). Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.